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  • Product: 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester
  • CAS: 99967-80-3

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester Authored by: A Senior Application Scientist Preamble: The Scientific Imperative The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Authored by: A Senior Application Scientist

Preamble: The Scientific Imperative

The 2-aminothiazole scaffold represents a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide focuses on a specific, yet under-characterized derivative: 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. In the absence of direct literature on this precise molecule, we will embark on a structured, hypothesis-driven exploration to elucidate its potential in vitro mechanism of action. This document is crafted for researchers, scientists, and drug development professionals, providing a strategic framework for the systematic investigation of novel chemical entities. Our approach is grounded in established scientific principles, drawing parallels from structurally related compounds to inform our experimental design.

Part 1: Foundational Understanding and Hypothesized Biological Activities

The inherent chemical architecture of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester suggests several plausible biological activities. The 2-aminothiazole core is a known pharmacophore, with derivatives exhibiting a broad spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The presence of a phenyl group at the 2-position and a methyl ester at the 5-position will undoubtedly modulate its biological profile.

Potential as an Anticancer Agent

Numerous 2-aminothiazole derivatives have demonstrated potent anti-proliferative effects.[1] The mechanism often involves the inhibition of key cellular signaling pathways. For instance, some derivatives function as c-Met kinase inhibitors, disrupting tumor growth and metastasis.[3] Others have been shown to induce apoptosis in cancer cell lines. Therefore, a primary hypothesis is that our target compound may exhibit cytotoxic or cytostatic effects on cancer cells through mechanisms such as:

  • Kinase Inhibition: The molecule could potentially bind to the ATP-binding pocket of various kinases, such as ROCK II, which has been shown to be a target for other 2-aminothiazole derivatives.[4]

  • Induction of Apoptosis: The compound might trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It could interfere with the cell cycle machinery, leading to a halt in proliferation.

Plausible Antimicrobial Properties

The thiazole ring is a key component of many antimicrobial agents.[5] Investigations into related compounds have revealed specific molecular targets within microbial pathogens. For example, derivatives of 2-aminothiazole have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH in Mycobacterium tuberculosis.[6] Another potential target, particularly in fungal species like Candida albicans, is lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[5] Molecular docking studies have also implicated other targets such as glutamine-fructose-6-phosphoamidinotransferase (GFAT), protein kinase (Yck2), and heat-shock protein 90 (Hsp90) in the antifungal activity of 2-aminothiazole derivatives.[5]

Anti-inflammatory and Metabolic Modulation

Recent studies have highlighted the potential for thiazole derivatives to ameliorate conditions such as diabetes by improving insulin sensitivity and lipid profiles.[7] This is often linked to the attenuation of inflammatory and oxidative stress markers.[7] Therefore, it is conceivable that 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokine production or by acting as an antioxidant.

Part 2: A Strategic In Vitro Experimental Workflow

The following section outlines a comprehensive, step-by-step experimental plan to systematically investigate the in vitro mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Initial Phenotypic Screening: Identifying the Primary Biological Effect

The first crucial step is to determine the primary biological activity of the compound. This is achieved through broad phenotypic screening across a panel of relevant cell lines.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Rationale: This initial screen will reveal whether the compound has cytotoxic or cytostatic effects and will guide the subsequent, more focused mechanistic studies.

Target Deconvolution and Validation

Once a primary biological effect is established (e.g., anticancer activity), the next phase is to identify the molecular target(s).

2.2.1 In Silico Target Prediction: Molecular Docking

Before embarking on extensive wet-lab experiments, in silico molecular docking can provide valuable insights into potential protein targets.

Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D structure of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester and perform energy minimization.

  • Target Selection: Based on the activities of structural analogs, select a panel of potential protein targets (e.g., c-Met, ROCK II, CYP51, mtFabH). Obtain their 3D structures from the Protein Data Bank (PDB).

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the selected targets.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.

2.2.2 Biochemical Assays: Direct Target Engagement

Biochemical assays are essential to confirm direct interaction with and inhibition of the predicted molecular target.

Example Protocol: Kinase Inhibition Assay (for predicted kinase targets)

  • Assay Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

  • Reaction and Detection: Incubate to allow the kinase reaction to proceed. Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Elucidating the Cellular Mechanism of Action

Following target identification, the focus shifts to understanding how the compound's interaction with its target translates into a cellular response.

2.3.1 Western Blot Analysis of Signaling Pathways

Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, c-Met) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Rationale: This will reveal the downstream signaling pathways affected by the compound.

2.3.2 Cell Cycle and Apoptosis Analysis

Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells with the compound for 24-48 hours. Harvest and fix the cells in 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with the compound for a predetermined time.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting experimental outcomes.

Table 1: Hypothetical In Vitro Activity Profile of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester
Assay TypeCell Line/TargetEndpointResult
Cell ViabilityA549 (Lung Cancer)IC501.5 µM
Cell ViabilityMCF-7 (Breast Cancer)IC503.2 µM
Cell ViabilityHEK293 (Non-cancerous)IC50> 50 µM
Kinase Inhibitionc-MetIC500.8 µM
Kinase InhibitionROCK IIIC5012.5 µM
Visualizing Molecular Pathways and Experimental Workflows

Graphviz diagrams can be instrumental in visualizing complex biological pathways and experimental procedures.

G cluster_0 Hypothesized Signaling Pathway Inhibition Compound 4-Amino-2-phenyl- thiazole-5-carboxylic acid methyl ester cMet c-Met Receptor Tyrosine Kinase Compound->cMet Inhibition PI3K PI3K cMet->PI3K ERK ERK cMet->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the c-Met signaling pathway.

G cluster_1 In Vitro Mechanism of Action Workflow Start Start: Phenotypic Screening TargetID Target Identification (In Silico & Biochemical) Start->TargetID Identify Primary Effect CellularMech Cellular Mechanism (Western Blot, Flow Cytometry) TargetID->CellularMech Validate Target Conclusion Conclusion: Elucidated MOA CellularMech->Conclusion Confirm Cellular Response

Caption: A streamlined workflow for MOA elucidation.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the in vitro mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. By employing a hypothesis-driven and multi-faceted experimental approach, researchers can systematically unravel the biological activities and molecular targets of this novel compound, paving the way for its potential development as a therapeutic agent. The integration of in silico, biochemical, and cell-based assays is critical for building a complete and validated understanding of its mechanism of action.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One.
  • "2-(4-Fluorobenzamido)
  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (2018). Research Journal of Pharmacy and Technology.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). PubMed.

Sources

Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Executive Summary The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its robust metabolic stability and versatile binding modalities. Among its functionalized derivatives, 4-Amino-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its robust metabolic stability and versatile binding modalities. Among its functionalized derivatives, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (CAS: 99967-80-3) stands out as a highly valuable bifunctional building block. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular architecture, mechanistic reactivity, and validated synthetic workflows associated with this compound. This guide is designed to equip researchers and drug development professionals with the precise causality behind its chemical behavior and the protocols required for its synthesis and downstream application.

Molecular Architecture & Physicochemical Profile

The molecule features a fully aromatic 1,3-thiazole core, strategically substituted to maximize synthetic utility:

  • Position 2 (Phenyl Ring): Provides lipophilicity, π−π stacking capabilities, and steric shielding.

  • Position 4 (Primary Amine): Acts as a strong hydrogen bond donor and a highly reactive nucleophilic center.

  • Position 5 (Methyl Ester): Serves as a hydrogen bond acceptor and an electrophilic site, primed for saponification or amidation.

This specific substitution pattern creates a "push-pull" electronic system across the thiazole ring. The electron-donating amino group and the electron-withdrawing ester group stabilize the aromatic system through resonance, while offering orthogonal reactivity. According to the [1], its Topological Polar Surface Area (TPSA) is 93.5 Ų, placing it within the optimal range for further optimization in orally bioavailable drug design.

Table 1: Physicochemical & Topological Properties
PropertyValue / Description
IUPAC Name Methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate
CAS Number 99967-80-3
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
Topological Polar Surface Area (TPSA) 93.5 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 5 (N, O, S atoms)
Rotatable Bonds 3

Mechanistic Reactivity & Chemical Dynamics

The true value of this compound lies in its orthogonal reactivity, which allows for selective modifications without the need for complex protecting group strategies.

  • C4-Amine Reactivity: The primary amine is highly nucleophilic and readily undergoes acylation, alkylation, or diazotization.

  • C5-Ester Reactivity: The methyl ester is susceptible to controlled saponification (yielding the free carboxylic acid) or direct amidation.

  • Annulation (Bifunctional Reactivity): When reacted with bifunctional electrophiles (e.g., formamide, urea, or isothiocyanates), the adjacent amino and ester groups participate in annulation reactions. This yields fused bicyclic systems such as thiazolo[4,5-d]pyrimidines —a core scaffold found in numerous kinase inhibitors and antimicrobial agents.

ReactivityMap Core 4-Amino-2-phenyl-thiazole- 5-carboxylic acid methyl ester N_Acyl N-Acylation / Amidation (Electrophilic attack on NH2) Core->N_Acyl Acyl Chlorides Hydrolysis Ester Hydrolysis (Saponification to Acid) Core->Hydrolysis NaOH / H2O EAS Electrophilic Aromatic Substitution (Phenyl Ring para/ortho) Core->EAS Halogens / HNO3 Fused Annulation Reactions (Thiazolopyrimidine synthesis) Core->Fused Bifunctional Reagents

Key reactive sites and downstream synthetic transformations of the thiazole core.

Synthetic Methodology: The Modified Hantzsch Protocol

The construction of the 4-aminothiazole core is most efficiently achieved via a modified [2]. While traditional Hantzsch synthesis utilizes thioamides and α -haloketones, installing the 4-amino and 5-ester groups simultaneously requires the use of an α -halocyanoacetate (e.g., methyl 2-chloro-2-cyanoacetate).

Mechanistic Pathway
  • S-Alkylation: The sulfur atom of thiobenzamide acts as a soft nucleophile, attacking the α -carbon of methyl 2-chloro-2-cyanoacetate to displace the chloride ion, forming a thioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate attacks the electrophilic carbon of the cyano group (C≡N).

  • Aromatization: Subsequent proton transfer and tautomerization drive the system into a thermodynamic sink, yielding the fully aromatic 4-aminothiazole.

SynthesisMechanism A Thiobenzamide + Methyl 2-chloro-2-cyanoacetate B S-Alkylation Intermediate (Thioether formation) A->B Base (Et3N), -HCl C Intramolecular Cyclization (N attacks C≡N) B->C Nucleophilic Addition D Tautomerization (Aromatization) C->D Proton Transfer E 4-Amino-2-phenyl-thiazole- 5-carboxylic acid methyl ester D->E Thermodynamic Sink

Mechanistic pathway of the Hantzsch-type synthesis of the target thiazole.

Experimental Workflows & Analytical Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality for the experimental choices and analytical checkpoints to verify success.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve thiobenzamide (10.0 mmol, 1.37 g) in absolute ethanol (20 mL) in a round-bottom flask.

    • Causality: Absolute ethanol is chosen as a protic solvent because it stabilizes the polar transition states during cyclization and allows for facile precipitation of the final product upon aqueous workup.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add methyl 2-chloro-2-cyanoacetate (10.5 mmol, 1.40 g) dropwise over 10 minutes.

    • Causality: The α -halocyanoacetate is highly reactive. Cooling strictly controls the exothermic S-alkylation, preventing unwanted side reactions such as dimerization or premature ester hydrolysis.

  • Base Catalysis: Introduce triethylamine (12.0 mmol, 1.67 mL) slowly to the chilled mixture.

    • Causality: Triethylamine acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during S-alkylation, preventing the protonation of the thioamide nitrogen, thereby keeping it nucleophilic for the subsequent ring closure.

  • Reflux & Cyclization: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The reaction is complete when the starting material spots disappear. The thermal energy is critical here to overcome the activation barrier of the intramolecular nucleophilic attack on the cyano group.

  • Workup & Purification: Cool the mixture to room temperature and pour it into crushed ice-water (100 mL) with vigorous stirring. Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product as an off-white to pale yellow solid.

Analytical Validation Data

A successful synthesis must be validated against the following expected spectral parameters to confirm the disappearance of the cyano group and the formation of the amine.

Table 2: Expected Analytical Signatures
Analytical MethodExpected Signals & Interpretation
¹H NMR (DMSO-d₆) δ 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 7.1 (br s, 2H, NH₂) , 3.7 (s, 3H, OCH₃). The broad singlet at 7.1 ppm confirms the successful conversion of the cyano group to a primary amine.
¹³C NMR (DMSO-d₆) δ ~165 (C=O), 162 (C-NH₂), 158 (C-Ph), 133-126 (Ar-C), 95 (C-COOMe), 51 (OCH₃).
FT-IR (KBr, cm⁻¹) 3450, 3320 (N-H stretch), 1680 (C=O stretch). Crucial validation: The absence of a sharp peak at ~2250 cm⁻¹ confirms the complete consumption of the C≡N bond.
LC-MS (ESI+) m/z 235.0 [M+H]⁺

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13595329, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester." PubChem,[Link]

  • Koutentis, P. A., & Ioannidou, H. A. "Product Class 17: Thiazoles." Science of Synthesis, Thieme Chemistry.[Link]

Sources

Foundational

Solubility profile of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Abstr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone. Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished in vivo efficacy, and difficulties in formulating a viable dosage form.[1] For 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, understanding its behavior in various organic solvents is paramount for its advancement as a potential therapeutic agent. This guide serves as a technical resource for researchers, providing both the foundational knowledge and the practical steps to thoroughly characterize its solubility.

Physicochemical Properties of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

A foundational understanding of the molecule's structure and properties is essential for predicting and interpreting its solubility.

  • IUPAC Name: methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate[3]

  • Molecular Formula: C11H10N2O2S[3]

  • Molecular Weight: 234.28 g/mol [3]

  • Chemical Structure:

    The structure consists of a central thiazole ring, substituted with an amino group, a phenyl group, and a methyl carboxylate group. The presence of both polar (amino and ester groups) and non-polar (phenyl ring) moieties suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the nature and strength of intermolecular forces between the solute (4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester) and the solvent.

  • Solvent Polarity: Organic solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., DMSO, acetonitrile), and non-polar (e.g., hexane, toluene). The amino and ester groups in the target molecule can form hydrogen bonds with protic solvents, while the aromatic phenyl ring can interact favorably with non-polar solvents through van der Waals forces.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship is not always linear and should be determined experimentally for the specific solute-solvent system.[4]

  • pH: For ionizable compounds, pH can significantly influence solubility. The amino group in the molecule can be protonated at acidic pH, which may alter its solubility characteristics.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the thermodynamic solubility of a compound.[5][6] It involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach saturation.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 4-Amino-2-phenyl-thiazole-5- carboxylic acid methyl ester shake Combine and agitate in a sealed vial at controlled temperature (e.g., 24-72 hours) prep_compound->shake prep_solvent Measure precise volume of organic solvent prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Allow to settle filter Filter supernatant to remove fine particles centrifuge->filter dilute Dilute a known volume of the saturated solution filter->dilute hplc Quantify concentration using a validated HPLC method dilute->hplc

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester to a series of glass vials. The excess solid should be visually apparent.

    • Pipette a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, toluene) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).[5]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][6] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[6]

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles. This step is crucial to avoid overestimation of solubility.[7]

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of calibration standards of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester of known concentrations in the same organic solvent.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and the calibration standards into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).[2][4]

    • Develop a suitable HPLC method to achieve good separation and peak shape for the analyte.[4]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester at 25 °C

Organic SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1[Hypothetical Value][Hypothetical Value]
Ethanol4.3[Hypothetical Value][Hypothetical Value]
Acetonitrile5.8[Hypothetical Value][Hypothetical Value]
Dimethyl Sulfoxide (DMSO)7.2[Hypothetical Value][Hypothetical Value]
Ethyl Acetate4.4[Hypothetical Value][Hypothetical Value]
Toluene2.4[Hypothetical Value][Hypothetical Value]
n-Hexane0.1[Hypothetical Value][Hypothetical Value]

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

The results should be analyzed in the context of the solvent's properties and the compound's structure. For instance, higher solubility in polar solvents like methanol and DMSO would suggest that the polar functional groups dominate the solubility behavior. Conversely, significant solubility in less polar solvents like ethyl acetate or toluene would indicate a contribution from the non-polar phenyl ring.

Conclusion

A thorough understanding of the solubility profile of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide provides the theoretical and practical framework for researchers to systematically and accurately determine its solubility in a range of organic solvents. The application of the detailed shake-flask method coupled with HPLC analysis will generate the robust data necessary to inform critical decisions in the drug development pipeline, from formulation to preclinical evaluation.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • World Health Organization (WHO). (2019). Annex 4. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • PubChem. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(7), 2569–2575. [Link]

  • Wang, J., et al. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(1), 589–594. [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Abstract This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) characterization of the novel chemical entity, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. While specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) characterization of the novel chemical entity, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. While specific experimental data for this compound is not yet in the public domain, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this molecule. By synthesizing established methodologies with expert insights, this guide details not only the "how" but also the "why" behind each experimental choice, ensuring a robust and self-validating approach to PK profiling.

Introduction and Strategic Overview

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (CID 13595329) is a small molecule belonging to the 2-phenylthiazole class.[1] Thiazole derivatives are recognized for a broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry.[2][3] A thorough understanding of a drug candidate's journey through the body is fundamental to its development, bridging the gap between in vitro potency and in vivo efficacy and safety.[4][5][6]

This guide provides the strategic workflow for a full pharmacokinetic investigation of this compound, from initial physicochemical analysis to a definitive in vivo study. The goal is to build a comprehensive ADME profile that informs candidate selection, guides optimization, and predicts human pharmacokinetic behavior.[4][7]

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Integration & Modeling Physicochemical Physicochemical Properties ADME_Screening In Vitro ADME Assays (Solubility, Permeability, Stability) Physicochemical->ADME_Screening Informs Assay Selection DDI_Risk Drug-Drug Interaction (CYP Inhibition) ADME_Screening->DDI_Risk Prioritizes Compounds Bioanalytical Bioanalytical Method Development (LC-MS/MS) DDI_Risk->Bioanalytical Proceed with Lead Candidate PK_Study In Vivo PK Study (Rodent Model) Bioanalytical->PK_Study Enables Quantification PK_Parameters Calculate PK Parameters (AUC, T1/2, F%) PK_Study->PK_Parameters Generates Conc-Time Data IVIVE In Vitro-In Vivo Correlation (IVIVE) PK_Parameters->IVIVE Integrates All Data Human_Dose Human Dose Prediction IVIVE->Human_Dose Ultimate Goal

Caption: Workflow for Pharmacokinetic Characterization.

Physicochemical Properties: The Foundation of ADME

Before embarking on biological assays, a fundamental understanding of the compound's physicochemical properties is essential, as these intrinsic characteristics often govern its pharmacokinetic behavior.[8]

Table 1: Physicochemical Properties of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

PropertyValueSourceImplication for PK
Molecular Formula C₁₁H₁₀N₂O₂SPubChem[1]Provides the elemental composition.
Molecular Weight 234.28 g/mol PubChem[1]Complies with Lipinski's Rule of Five (<500), suggesting good potential for oral absorption.
IUPAC Name methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylatePubChem[1]Defines the chemical structure.

Further essential characterization would involve experimentally determining properties like LogP/LogD (lipophilicity) and pKa. Lipophilicity is a critical determinant of permeability, plasma protein binding, and metabolism, while pKa will define the ionization state of the molecule at physiological pH, impacting solubility and transport.

In Vitro ADME Profiling: Predicting In Vivo Behavior

A suite of in vitro ADME assays should be conducted early to guide chemical optimization and predict the compound's fate in vivo.[4][5][9] These assays are cost-effective and provide crucial data to de-risk candidates before advancing to more complex animal studies.[9]

Table 2: Recommended Primary In Vitro ADME Assays

ADME ProcessAssayPurpose
Absorption Kinetic & Thermodynamic SolubilityDetermines how much compound can dissolve, a prerequisite for absorption.
PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive diffusion, a primary mechanism for drug absorption.[5]
Caco-2 PermeabilityGold-standard cell-based model to predict intestinal absorption and identify active transport.[5]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Measures the fraction of drug bound to plasma proteins, which affects distribution and clearance.
Metabolism Liver Microsomal StabilityAssesses susceptibility to Phase I metabolism (e.g., by CYPs), predicting metabolic clearance.
Hepatocyte StabilityProvides a more complete picture of metabolism, including both Phase I and Phase II pathways.
Safety CYP450 Inhibition (e.g., 1A2, 2C9, 2D6, 3A4)Evaluates the potential for drug-drug interactions by inhibiting major metabolic enzymes.[9]
Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a cornerstone for predicting oral absorption.[5]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Assay Procedure:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is repeated in the reverse direction (B to A).

    • Control compounds with known permeability (e.g., propranolol for high, atenolol for low) are run in parallel.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined; a ratio >2 suggests the involvement of active efflux transporters.

start Caco-2 Permeability Result (Papp value) high_perm High Permeability (Papp > 10 x 10⁻⁶ cm/s) start->high_perm High moderate_perm Moderate Permeability start->moderate_perm Moderate low_perm Low Permeability (Papp < 2 x 10⁻⁶ cm/s) start->low_perm Low good_absorption Good Oral Absorption Potential high_perm->good_absorption efflux_check Efflux Ratio > 2? moderate_perm->efflux_check solubility_check Is Solubility a Limiting Factor? low_perm->solubility_check efflux_positive Potential Efflux Substrate (e.g., P-gp) efflux_check->efflux_positive Yes efflux_check->good_absorption No efflux_negative Passive Diffusion Likely Dominates solubility_check->efflux_check No solubility_issue Poor Absorption Likely (Formulation Strategy Needed) solubility_check->solubility_issue Yes

Caption: Decision tree for interpreting Caco-2 data.

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, an in vivo study in a preclinical species is the definitive step to understand the compound's behavior in a whole organism.[7][10] This study is crucial for evaluating key parameters like clearance, half-life, and bioavailability.[7]

Bioanalytical Method Development

A robust and validated bioanalytical method is the prerequisite for any in vivo PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[11][12]

Protocol Outline: LC-MS/MS Method Development

  • Sample Preparation: Develop a method to extract the analyte from plasma. Protein precipitation is often the fastest approach for discovery-phase studies.[11]

  • Chromatography: Select a suitable reverse-phase C18 column and optimize the mobile phase (e.g., water with 0.1% formic acid and acetonitrile/methanol) to achieve a sharp, symmetrical peak for the analyte, free from matrix interference.[11]

  • Mass Spectrometry: Optimize the MS parameters in positive electrospray ionization (ESI+) mode. Identify the precursor ion ([M+H]⁺) and select 2-3 specific, stable product ions for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.[11]

  • Validation: Perform a partial validation to establish the Lower Limit of Quantification (LLOQ), linearity, precision, and accuracy of the assay.

Study Design: A Rodent PK Study

A study in rats or mice is standard for initial PK profiling.[7][13] The design must include both intravenous (IV) and oral (PO) administration to determine absolute oral bioavailability (F%).

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • IV Group:

    • Dose: 1 mg/kg administered as a bolus via the tail vein.

    • Rationale: The IV dose provides direct systemic exposure, allowing for the determination of clearance (CL) and volume of distribution (Vd). All exposure measured is, by definition, 100% bioavailable.

  • PO Group:

    • Dose: 10 mg/kg administered via oral gavage.

    • Rationale: The PO dose allows for the assessment of oral absorption and first-pass metabolism. Comparing the exposure (AUC) from the PO dose to the IV dose yields the absolute bioavailability.

  • Blood Sampling:

    • Serial blood samples (e.g., 50 µL) are collected from a cannulated vessel at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma is harvested by centrifugation and stored at -80°C until analysis.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionHow It's Used
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug.[14]
Elimination Half-life.The time required for the plasma concentration to decrease by half.[14]
CL Clearance.The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency.[14]
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The systematic approach detailed in this guide provides a robust pathway for the comprehensive pharmacokinetic evaluation of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. By integrating foundational physicochemical assessments with a tiered system of in vitro and in vivo experiments, researchers can efficiently build a data package that illuminates the ADME properties of the molecule. This knowledge is critical for making informed, data-driven decisions throughout the drug discovery and development pipeline, ultimately increasing the probability of advancing a safe and effective therapeutic candidate.

References

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Foundational

An In-depth Technical Guide to the Synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester Derivatives

Introduction: The Significance of the 4-Aminothiazole Scaffold in Medicinal Chemistry The 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester core is a privileged scaffold in medicinal chemistry, forming the backbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Aminothiazole Scaffold in Medicinal Chemistry

The 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] Thiazole derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2][3][4] The specific substitution pattern of an amino group at the 4-position, a phenyl group at the 2-position, and a methyl carboxylate at the 5-position provides a versatile platform for further chemical modification and the exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6] This guide provides a comprehensive overview of the primary synthetic pathways to access this valuable class of compounds, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester framework predominantly relies on the principles of the Hantzsch thiazole synthesis and its modern variations.[2][7][8] This classical and highly reliable method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.[2][7]

The Hantzsch synthesis is a robust and versatile method for the formation of the thiazole ring.[2][7] The general mechanism involves the reaction of an α-haloketone with a thioamide. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[7] For the synthesis of the target 4-aminothiazole derivatives, a key modification is the use of thiourea or its derivatives in place of a simple thioamide.

Visualizing the Hantzsch Pathway

Hantzsch_Synthesis Figure 1: Generalized Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Nucleophilic Attack thioamide Thioamide Derivative (e.g., Thiourea) thioamide->intermediate thiazole Substituted Thiazole intermediate->thiazole Dehydration

Caption: A simplified diagram illustrating the key steps of the Hantzsch thiazole synthesis.

Primary Synthetic Routes to 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Two principal and convergent strategies have emerged as the most efficient for the synthesis of the target compound and its derivatives.

A highly efficient one-pot protocol involves the reaction of α-oxodithioesters, cyanamide, and methyl bromoacetate.[4] This method offers the advantage of readily available starting materials and a streamlined procedure that avoids the isolation of intermediates.

Experimental Protocol: One-Pot Synthesis [4]

  • Preparation of the Reaction Mixture: To a solution of the appropriate α-oxodithioester (1.0 mmol) and cyanamide (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Stir the resulting mixture at room temperature for 30 minutes.

  • Addition of the α-Haloester: Cool the reaction mixture back to 0 °C and add methyl bromoacetate (1.2 mmol) dropwise.

  • Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality Behind Experimental Choices:

  • Sodium Hydride as a Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the cyanamide, facilitating its nucleophilic attack on the dithioester.

  • DMF as a Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and stabilizing the charged intermediates formed during the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

This traditional approach offers a high degree of control and is particularly useful for the synthesis of a diverse library of analogs.[1] It involves the initial preparation of a suitable α-halocarbonyl compound, followed by its cyclocondensation with a thiourea derivative.

Experimental Protocol: Stepwise Synthesis [1][7]

Step 1: Synthesis of Methyl 2-bromo-3-oxo-3-phenylpropanoate

  • Bromination: To a solution of methyl 3-oxo-3-phenylpropanoate (1.0 mmol) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 mmol) or elemental bromine (1.0 mmol) dropwise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture until the starting material is consumed (monitored by TLC). Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude α-bromo-β-ketoester, which can often be used in the next step without further purification.

Step 2: Cyclocondensation with Thiourea

  • Reaction Setup: Dissolve the crude methyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 mmol) and thiourea (1.2 mmol) in a suitable solvent, typically ethanol or methanol.

  • Cyclization: Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualizing the Stepwise Synthesis Workflow

Stepwise_Synthesis Figure 2: Workflow for Stepwise Synthesis start Methyl 3-oxo-3-phenylpropanoate bromination Bromination (NBS or Br2) start->bromination alpha_bromo Methyl 2-bromo-3-oxo-3-phenylpropanoate bromination->alpha_bromo cyclization Cyclocondensation (Thiourea, Ethanol, Reflux) alpha_bromo->cyclization product 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester cyclization->product

Caption: A flowchart outlining the key stages of the stepwise synthesis approach.

Data Presentation: Comparative Analysis of Synthetic Routes
MetricRoute 1: One-Pot SynthesisRoute 2: Stepwise Synthesis
Starting Materials α-Oxodithioester, Cyanamide, Methyl bromoacetateMethyl 3-oxo-3-phenylpropanoate, Brominating agent, Thiourea
Number of Steps 12
Typical Overall Yield 75-90%65-85%
Key Advantages High efficiency, time-saving, convergentHigh control, suitable for analog synthesis, readily available starting materials
Potential Challenges Availability of specific α-oxodithioestersHandling of lachrymatory α-bromo-β-ketoesters
Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step. By comparing the Rf values of the starting materials, intermediates, and products, the completion of the reaction can be accurately determined.

  • Spectroscopic Characterization: The identity and purity of the final product, 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, must be confirmed by a suite of spectroscopic techniques:

    • 1H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons of the phenyl group, the amino protons, and the methyl ester protons.

    • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all carbon atoms in their expected chemical environments.

    • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.[9]

    • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C=C bonds.

Conclusion and Future Directions

The synthesis of 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester derivatives is a well-established field, with the Hantzsch thiazole synthesis and its modern variations providing reliable and efficient routes to these valuable compounds. The choice between a one-pot or a stepwise approach will depend on the specific goals of the research program, including the desired scale of the synthesis and the need for analog diversification. Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of novel biological applications for this versatile heterocyclic scaffold.

References

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  • ACS Publications. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry. [Link]

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  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2][3] 4-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2][3] 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is a representative of this class, and like any new chemical entity destined for clinical application, a rigorous evaluation of its safety profile is paramount. This technical guide provides a comprehensive framework for conducting preclinical in vivo toxicity studies of this compound. It is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. This document outlines methodologies for acute and sub-chronic toxicity assessments, detailing critical endpoints such as clinical observations, hematology, clinical chemistry, and histopathology, all grounded in internationally recognized guidelines.

Introduction: The Thiazole Scaffold and the Imperative for Toxicity Profiling

The thiazole ring is a privileged heterocyclic structure, integral to a multitude of biologically active molecules. Derivatives of 2-aminothiazole have been extensively investigated for a wide range of pharmacological activities, including the development of inhibitors for specific kinases and agents targeting microbial pathways.[4][5] While this scaffold offers significant therapeutic promise, it is not without potential toxicological liabilities. The parent compound, 2-aminothiazole, is known to be toxic, with chronic exposure linked to adverse effects on the nervous system, kidneys, and reproductive system.[5]

Therefore, early and thorough in vivo toxicity profiling of any new derivative, such as 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, is a non-negotiable step in the drug development process. These studies are essential to:

  • Identify potential target organs for toxicity.

  • Determine a safe starting dose for human clinical trials.

  • Establish the No-Observed-Adverse-Effect Level (NOAEL).

  • Fulfill the stringent safety requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This guide provides the foundational protocols to build a robust safety dossier for the compound.

Strategic Framework for Preclinical In Vivo Toxicity Study Design

A tiered, systematic approach is crucial for efficiently and ethically evaluating the toxicity of a novel compound. This framework is built on established principles of toxicology and adheres to guidelines from the Organisation for Economic Co-operation and Development (OECD).

Rationale for a Tiered Approach

The study begins with an acute toxicity assessment to understand the effects of a single, high-dose exposure. This provides a preliminary indication of the compound's intrinsic toxicity and helps determine the dose range for subsequent studies. Following this, a sub-chronic, repeated-dose study (typically 28 days) is conducted to evaluate the effects of longer-term exposure at sub-lethal doses, which is more representative of a therapeutic regimen.

Animal Model Selection

The choice of animal model is critical for the human relevance of the data. For initial toxicity studies, rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used due to their well-characterized physiology, genetic homogeneity, and established comparability to human metabolism for many compound classes. Two species, one rodent and one non-rodent, are often required by regulatory agencies for later-stage preclinical testing. All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, Refinement) and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).

Dose Formulation and Route of Administration

The vehicle used to dissolve or suspend the test compound must be inert and should not produce toxic effects of its own. Common vehicles include sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose. The route of administration should, whenever possible, mimic the intended clinical route for humans (e.g., oral gavage for an orally administered drug).

Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Objective: To determine the acute toxic effects of a single oral dose of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester and to estimate its LD₅₀ (Lethal Dose, 50%).

Step-by-Step Methodology
  • Animal Selection: Use healthy, young adult female Sprague-Dawley rats (8-12 weeks old). The use of females is prescribed by the guideline as they are generally slightly more sensitive.

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dosing:

    • Fast animals overnight (withhold food, not water) before dosing.

    • Administer the compound sequentially to a group of three animals at a starting dose (e.g., 300 mg/kg). The dose is selected based on a preceding dose range-finding study or in silico predictions.

    • The compound is administered as a single dose via oral gavage. A vehicle control group receives the vehicle only.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for any pathological changes.

Experimental Workflow: Acute Toxicity

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_obs Observation Phase (14 Days) cluster_end Endpoint Analysis acclimatize Animal Acclimatization (>= 5 days) fasting Overnight Fasting acclimatize->fasting dosing Single Oral Gavage (Test Compound or Vehicle) fasting->dosing obs_short Intensive Observation (First 24 hours) dosing->obs_short obs_long Daily Clinical Signs obs_short->obs_long body_weight Weekly Body Weight obs_short->body_weight euthanasia Euthanasia obs_long->euthanasia body_weight->euthanasia necropsy Gross Necropsy euthanasia->necropsy

Caption: Workflow for an acute oral toxicity study.

Protocol: 28-Day Repeated Dose Sub-Chronic Toxicity Study

Objective: To evaluate the toxicological profile of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester following repeated oral administration for 28 days and to identify potential target organs.

Step-by-Step Methodology
  • Animal Selection: Use an equal number of male and female Sprague-Dawley rats.

  • Group Allocation: Assign animals to at least three dose groups (low, mid, high) and one vehicle control group. A typical group size is 10 animals per sex.

  • Dosing: Administer the test compound or vehicle daily via oral gavage for 28 consecutive days. Doses are selected based on the results of the acute toxicity study, aiming for a high dose that produces some toxicity but no significant mortality.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weight at least once a week. Measure food consumption weekly.

  • Hematology and Clinical Chemistry:

    • At the end of the 28-day period, collect blood samples from all animals prior to necropsy.

    • Animals should be fasted overnight before blood collection.

    • Perform hematological and clinical chemistry analyses.

  • Termination and Pathology:

    • At day 29, all animals are euthanized.

    • Conduct a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

    • Preserve designated organs and tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

Key Endpoints and Data Presentation

Quantitative data should be summarized in tables for clear comparison between dose groups and the control group.

Table 1: Representative Hematology Parameters

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
White Blood Cells (x10⁹/L)8.5 ± 1.28.7 ± 1.49.1 ± 1.511.5 ± 2.1
Red Blood Cells (x10¹²/L)7.2 ± 0.57.1 ± 0.66.5 ± 0.75.8 ± 0.8
Hemoglobin (g/dL)14.5 ± 1.114.3 ± 1.013.1 ± 1.211.2 ± 1.3*
Platelets (x10⁹/L)750 ± 150740 ± 160780 ± 140810 ± 170
Data are hypothetical and presented as Mean ± SD. *p < 0.05 vs. control.

Table 2: Representative Clinical Chemistry Parameters

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Alanine Aminotransferase (ALT, U/L)45 ± 848 ± 995 ± 20250 ± 55
Aspartate Aminotransferase (AST, U/L)110 ± 15115 ± 18210 ± 30480 ± 70
Blood Urea Nitrogen (BUN, mg/dL)20 ± 422 ± 545 ± 1098 ± 25
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.11.2 ± 0.32.5 ± 0.6
Data are hypothetical and presented as Mean ± SD. *p < 0.05 vs. control.
Experimental Workflow: Sub-Chronic Toxicity

Subchronic_Toxicity_Workflow cluster_dosing Dosing & Observation (28 Days) cluster_terminal Terminal Procedures (Day 29) dosing Daily Oral Gavage (4 Groups: Veh, Lo, Mid, Hi) obs Daily Clinical Obs. dosing->obs bw_food Weekly Body Wt. & Food Consumption dosing->bw_food blood Blood Collection (Hematology & Clin. Chem.) dosing->blood necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo

Caption: Workflow for a 28-day sub-chronic toxicity study.

Mechanistic Insights: A Hypothetical Toxicity Pathway

Given the chemical structure, a plausible mechanism of toxicity could involve metabolic activation in the liver by Cytochrome P450 (CYP) enzymes. This can generate reactive metabolites that deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death (apoptosis or necrosis) in target organs like the liver and kidneys.

Hypothetical Signaling Pathway of Hepatotoxicity

Toxicity_Pathway compound Parent Compound (4-Amino-2-phenyl-thiazole-5-...) cyp CYP450 Metabolism (Liver) compound->cyp metabolite Reactive Metabolite cyp->metabolite depletion GSH Depletion metabolite->depletion conjugation stress Oxidative Stress (Increased ROS) metabolite->stress direct damage gsh Glutathione (GSH) gsh->depletion depletion->stress mito Mitochondrial Dysfunction stress->mito apoptosis Apoptosis / Necrosis mito->apoptosis damage Hepatocellular Damage (Elevated ALT/AST) apoptosis->damage

Caption: Hypothetical pathway for compound-induced hepatotoxicity.

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the in vivo toxicity of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. The data generated from the proposed acute and sub-chronic studies will provide a critical initial safety assessment, identifying the NOAEL and potential target organs. Should the results be favorable, further studies, including chronic toxicity, carcinogenicity, and reproductive toxicity assessments, would be required to advance the compound through the drug development pipeline. The mechanistic insights gained will be invaluable for understanding and potentially mitigating any observed toxicity.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Abstract This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-2-phenyl-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. This thiazole derivative is of significant interest in pharmaceutical research, and a robust analytical method is crucial for its characterization, purity assessment, and quality control. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, offering excellent peak symmetry, resolution, and sensitivity for the target analyte and its potential impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic approach to method development, detailed experimental protocols, and validation according to ICH guidelines.

Introduction

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is a heterocyclic compound featuring a thiazole core, a structural motif present in numerous biologically active molecules and approved drugs.[1] The accurate quantification of this compound is essential throughout the drug development lifecycle, from synthesis and purification to formulation and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3]

The primary challenge in developing an HPLC method for this analyte lies in its potential for polar interactions due to the amino group, balanced by the hydrophobicity of the phenyl and methyl ester moieties. Therefore, a systematic approach is required to select the optimal stationary phase, mobile phase composition, and other chromatographic parameters to achieve a robust and reliable separation. This application note provides a step-by-step guide to developing such a method, from initial screening to full validation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to logical method development.

Structure:

Diagram 1: HPLC Method Development Workflow. A systematic approach from initial screening through optimization to final validation.

Experimental Protocols

Part 1: Initial Method Screening

Objective: To identify a suitable column, mobile phase, and detection wavelength for the analysis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Software: OpenLab CDS or equivalent.

Materials:

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester reference standard.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water.

  • Phosphoric acid (H3PO4).

  • Potassium dihydrogen phosphate (KH2PO4).

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the diluent.

  • UV-Vis Spectral Analysis:

    • Using the DAD, acquire the UV-Vis spectrum of the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Column and Mobile Phase Screening:

    • Equilibrate each column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the working standard solution (5 µL) onto each column under the conditions outlined in the table below.

    • Run a generic gradient to elute the compound and any potential impurities.

Screening Conditions:

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% H3PO4 in Water20 mM KH2PO4, pH 3.00.1% H3PO4 in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection λmax (determined in step 2)λmaxλmax

Rationale for Choices:

  • Columns: A C18 column is a good starting point for reversed-phase chromatography due to its wide applicability. [4][5]C8 and Phenyl-Hexyl columns offer alternative selectivities for aromatic compounds.

  • Mobile Phase: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. [6]A low pH buffer (pH ~3.0) is chosen to ensure the amino group is protonated, which generally leads to better peak shapes for basic compounds. Phosphoric acid and phosphate buffers are widely used and provide good buffering capacity in this pH range. [7]

Part 2: Method Optimization

Objective: To refine the chromatographic conditions to achieve optimal resolution, peak shape, and analysis time.

Protocol:

  • Selection of Best Conditions: Based on the screening results (peak shape, retention time, and absence of tailing), select the most promising column and mobile phase combination. For this analyte, the C18 column with an acetonitrile/phosphate buffer mobile phase typically provides the best results.

  • Gradient Optimization:

    • Perform a series of runs with varying gradient slopes. Start with a shallow gradient to ensure all potential impurities are resolved from the main peak.

    • Adjust the initial and final percentages of the organic modifier to minimize the run time while maintaining adequate resolution.

  • Flow Rate and Temperature Adjustment:

    • Evaluate the effect of flow rate on resolution and backpressure. A flow rate of 1.0 mL/min is often a good starting point for a 4.6 mm ID column.

    • Investigate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) on retention time and peak shape. Elevated temperatures can sometimes improve peak symmetry and reduce viscosity.

OptimizationLogic cluster_params Optimization Parameters InitialConditions Initial Conditions Column: C18 Mobile Phase: ACN/Buffer Flow Rate: 1.0 mL/min Temp: 30°C Gradient Gradient Slope InitialConditions->Gradient Adjust for Resolution FlowRate Flow Rate Gradient->FlowRate Adjust for Time/Pressure Temperature Temperature FlowRate->Temperature Fine-tune Selectivity OptimizedMethod {Optimized Method | {Symmetric Peak | Resolution > 2 | Runtime < 15 min}} Temperature->OptimizedMethod

Diagram 2: Logic for Method Optimization. A sequential process of refining key parameters to meet performance targets.

Optimized Chromatographic Conditions:

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0 adjusted with H3PO4
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B in 10 min, hold at 80% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 5 µL
Detection 280 nm (Typical λmax for similar structures)
Part 3: Method Validation

Objective: To demonstrate that the optimized method is suitable for its intended purpose by assessing its performance characteristics according to ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days by different analysts.- RSD ≤ 2.0% for repeatability. - Overall RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally, with acceptable precision and accuracy.
Robustness Systematically vary parameters (e.g., pH ± 0.2, flow rate ± 10%, column temp. ± 5 °C).Retention time and peak area should remain within acceptable limits (e.g., RSD ≤ 2.0%).

Protocol for Linearity:

  • Prepare a stock solution of the reference standard at a known concentration.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. By following a systematic approach to method development and validation, a high-quality analytical procedure has been established that is suitable for use in a regulated environment. The use of a standard C18 column and common mobile phase components makes this method easily transferable to other laboratories. The comprehensive protocols provided herein serve as a valuable resource for scientists and researchers involved in the analysis of this and similar thiazole-containing compounds.

References

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]

  • PMC. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. Retrieved from [Link]

  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PMC. Retrieved from [Link]

  • RSC Publishing. (2024, August 13). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Retrieved from [Link]

  • Axion Labs. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Retrieved from [Link]

  • ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Retrieved from [Link]

  • PLOS One. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Retrieved from [Link]

  • ChemBK. (n.d.). 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID. ChemBK. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

Sources

Application

NMR Spectroscopic Characterization of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Application and Protocol Guide Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester using Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry, unambiguous characterization of this molecule is paramount for drug development and quality control. This document outlines detailed protocols for sample preparation, and the acquisition and interpretation of ¹H and ¹³C NMR spectra. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures to provide a robust, predictive analysis of the expected spectral features. It serves as a practical resource for researchers, chemists, and quality control analysts, explaining the causal reasoning behind experimental choices and analytical interpretations.

Introduction: Significance and Characterization

Thiazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, integrates several key pharmacophoric features: a 2-phenylthiazole core, a 4-amino group, and a 5-carbomethoxy (methyl ester) group. This unique combination makes it a valuable intermediate or final product in drug discovery programs.

Accurate structural confirmation is the foundation of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details the application of NMR to confirm the identity and purity of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Molecular Structure and Predicted NMR Environments

A thorough analysis begins with a clear understanding of the molecular structure and the distinct chemical environments of each proton and carbon atom.

Caption: Molecular structure of the target compound with atom numbering for NMR assignment.

Based on this structure, we can predict the following distinct signals:

  • ¹H NMR:

    • Phenyl Protons (H-8, H-9, H-10, H-11): These will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons ortho to the thiazole ring (H-8) are expected to be the most downfield due to the ring's electron-withdrawing nature.

    • Amino Protons (H-12): The -NH₂ protons will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is often observed between 7.0 and 8.0 ppm.

    • Methyl Ester Protons (H-1): These three protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • ¹³C NMR:

    • Thiazole Carbons (C-2, C-4, C-5): These carbons are key structural markers. C-2, bonded to the phenyl group and two heteroatoms, will be significantly downfield. C-4, attached to the amino group, and C-5, attached to the ester group, will have distinct chemical shifts influenced by these substituents.

    • Phenyl Carbons (C-7 to C-11): Six signals are expected, with C-7 (the ipso-carbon attached to the thiazole) being the most downfield of this group.

    • Ester Carbons (C-6, C-1): The carbonyl carbon (C-6) will appear significantly downfield (~160-170 ppm), while the methyl carbon (C-1) will be found in the aliphatic region (~50-55 ppm).

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible NMR data. The choice of solvent is critical; DMSO-d₆ is highly recommended over CDCl₃. This is because the acidic protons of the amino group (-NH₂) can exchange with deuterium in solvents like D₂O or methanol, but in aprotic polar solvents like DMSO-d₆, they typically give a clear, observable signal, which is crucial for complete characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh 5-10 mg of 4-Amino-2-phenyl-thiazole-5- carboxylic acid methyl ester P2 Transfer to a clean, dry NMR tube P1->P2 P3 Add ~0.7 mL of DMSO-d₆ (99.9% D) P2->P3 P4 Cap and vortex until fully dissolved P3->P4 A1 Insert sample into NMR spectrometer (e.g., 400 MHz) P4->A1 Prepared Sample A2 Lock, tune, and shim the instrument A1->A2 A3 Acquire ¹H NMR Spectrum (Standard parameters) A2->A3 A4 Acquire ¹³C NMR Spectrum (Proton-decoupled) A2->A4 D1 Process spectra: Fourier transform, phase, and baseline correction A3->D1 Raw FID A4->D1 Raw FID D2 Calibrate ¹H spectrum to residual DMSO peak (δ 2.50 ppm) D1->D2 D3 Calibrate ¹³C spectrum to DMSO-d₆ peak (δ 39.52 ppm) D1->D3 D4 Integrate ¹H signals and assign multiplicity D2->D4 D5 Assign all peaks and summarize in a data table D3->D5 D4->D5

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 3.1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

  • Transfer: Transfer the solid into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% atom D).

  • Dissolution: Cap the NMR tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

Protocol 3.2: ¹H NMR Data Acquisition (400 MHz)
  • Pulse Program: Standard single-pulse (zg30 or equivalent).

  • Spectral Width: 12-15 ppm (centered around 6 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

  • Number of Scans: 8-16 scans, depending on sample concentration.

  • Temperature: 298 K (25 °C).

Protocol 3.3: ¹³C{¹H} NMR Data Acquisition (100 MHz)
  • Pulse Program: Standard proton-decoupled (zgpg30 or equivalent).

  • Spectral Width: ~220-240 ppm (centered around 110 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 512-2048 scans. A higher number of scans is required due to the low natural abundance of ¹³C.

Spectral Analysis and Data Interpretation

The interpretation of NMR spectra involves analyzing chemical shifts (δ), signal integrations, and splitting patterns (multiplicity). The following is a predictive analysis based on known substituent effects in similar thiazole systems.[1][2]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ ~ 7.95-7.85 (m, 2H): These signals are attributed to the ortho-protons of the phenyl ring (H-8). They are the most downfield of the aromatic protons due to the anisotropic and electron-withdrawing effects of the thiazole ring.

  • δ ~ 7.50-7.40 (m, 3H): This multiplet arises from the meta- and para-protons of the phenyl ring (H-9, H-10, H-11). Their signals often overlap in this region.

  • δ ~ 7.30 (s, 2H, broad): This broad singlet corresponds to the two protons of the amino group (-NH₂, H-12). Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange. In DMSO, this signal is typically well-resolved.[2]

  • δ ~ 3.70 (s, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃, H-1). Its integration value of 3H confirms its assignment.[2]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • δ ~ 168.0: The carbon of the thiazole ring at position C-2, attached to the phenyl group, sulfur, and nitrogen. It is expected to be significantly deshielded.

  • δ ~ 163.0: The carbonyl carbon (C=O) of the methyl ester group (C-6).

  • δ ~ 160.0: The carbon of the thiazole ring bearing the amino group (C-4). The strong electron-donating effect of the amino group shields this carbon relative to C-2.

  • δ ~ 133.0 - 128.0: A set of four signals corresponding to the aromatic carbons of the phenyl ring (C-7, C-8, C-9, C-10, C-11). The ipso-carbon (C-7) will be in this range.

  • δ ~ 105.0: The carbon of the thiazole ring attached to the ester group (C-5). This position is relatively electron-rich in aminothiazoles.[1]

  • δ ~ 51.5: The methyl carbon (-OCH₃) of the ester group (C-1).[2]

Summary of Predicted NMR Data

The following tables provide a consolidated summary of the predicted NMR assignments for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.90 Multiplet 2H Phenyl (ortho-H, H-8)
~ 7.45 Multiplet 3H Phenyl (meta- & para-H, H-9,10,11)
~ 7.30 Broad Singlet 2H -NH₂ (H-12)

| ~ 3.70 | Singlet | 3H | -OCH₃ (H-1) |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 168.0 Aromatic C Thiazole (C-2)
~ 163.0 Carbonyl C Ester C=O (C-6)
~ 160.0 Aromatic C Thiazole (C-4)
~ 133.0 - 128.0 Aromatic C Phenyl (C-7-11)
~ 105.0 Aromatic C Thiazole (C-5)

| ~ 51.5 | Aliphatic C | -OCH₃ (C-1) |

Conclusion

This application note provides a detailed, authoritative guide for the NMR characterization of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predictive analysis, grounded in data from structurally related compounds, offers a solid foundation for accurate spectral interpretation and structural confirmation. This ensures the integrity and quality of the compound for its intended applications in research and drug development.

References

  • Shinde, M. H., & Kshirsagar, U. A. (n.d.). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from ResearchGate. Available at: [Link]

  • Al-Soliemy, A. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4469. Available at: [Link]

  • Al-Soliemy, A. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Kaunas University of Technology. Available at: [Link]

  • Mamolo, M. G., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available at: [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of -aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Assessing the Cellular Effects of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Introduction: The Thiazole Scaffold in Drug Discovery and the Importance of Cell Viability Screening The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold in Drug Discovery and the Importance of Cell Viability Screening

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. Thiazole derivatives are the subject of intense investigation in drug discovery, with many new analogs being synthesized and evaluated for their therapeutic potential[3][4][5]. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (PubChem CID: 13595329) is one such derivative, possessing a chemical structure that suggests potential biological activity[6].

A critical first step in characterizing any new chemical entity for therapeutic potential is to assess its effect on cell viability. Cell viability assays are fundamental tools used to determine the general health of cells and their response to various treatments. These assays measure metabolic activity or membrane integrity to quantify the proportion of live, healthy cells. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50), are crucial for understanding a compound's potency and cytotoxic profile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to evaluate the effects of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester on cell viability using two common and robust assay platforms: the MTT assay and the Resazurin (AlamarBlue) assay.

Principle of the Assays

The protocols described herein are designed to test the effect of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester on the viability of cultured mammalian cells. The compound is introduced to the cells at varying concentrations, and its impact is quantified using metabolic assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product[7][8]. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells[9][10]. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

  • Resazurin (AlamarBlue) Assay : This fluorescent/colorimetric assay uses the redox indicator resazurin, a blue and non-fluorescent compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin[11][12][13]. The fluorescent signal is proportional to the number of living cells and can be measured using a fluorometer[14].

Experimental Workflow Overview

The general workflow for assessing the impact of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester on cell viability involves several key stages, from compound preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Treatment Cell Treatment with Compound (Incubation for 24-72h) Compound_Prep->Treatment Cell_Culture Cell Seeding (96-well plates) Cell_Culture->Treatment Add_Reagent Addition of Viability Reagent (MTT or Resazurin) Treatment->Add_Reagent Incubate_Reagent Incubation (2-4 hours) Add_Reagent->Incubate_Reagent Solubilization Solubilization Step (MTT Assay Only) Incubate_Reagent->Solubilization If MTT Read_Plate Measure Signal (Absorbance or Fluorescence) Incubate_Reagent->Read_Plate Solubilization->Read_Plate Data_Analysis Data Analysis (Calculate % Viability & IC50) Read_Plate->Data_Analysis

Caption: General workflow for cell viability testing.

Materials and Reagents

Compound and Cells
  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (MW: 234.28 g/mol )[6].

  • Mammalian cell line of choice (e.g., HeLa, A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Assay-Specific Reagents
  • For MTT Assay :

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).

  • For Resazurin Assay :

    • Resazurin sodium salt, powder.

    • DPBS (Dulbecco's Phosphate-Buffered Saline), sterile.

Equipment
  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer for MTT, fluorometer for Resazurin)

  • Inverted microscope

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to assess the effect of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester using the MTT assay[7][8][15].

1. Preparation of Reagents

  • MTT Stock Solution (5 mg/mL) : Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light[9][10].

  • Compound Stock Solution (e.g., 10 mM) : Dissolve 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Store at -20°C. Note: Perform a solubility test first.

2. Experimental Procedure

  • Day 1: Cell Seeding

    • Harvest and count cells.

    • Dilute the cell suspension in a complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for controls: 'untreated' (cells with medium only) and 'blank' (medium only, no cells).

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Day 2: Cell Treatment

    • Prepare serial dilutions of the 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester stock solution in a complete medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Add fresh medium with the equivalent solvent concentration to the 'untreated' control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Day 4/5: MTT Assay and Measurement

    • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[7].

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • After incubation, add 100 µL of MTT Solubilization Solution to each well[15].

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals[8].

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[7][8].

3. Data Analysis

  • Subtract the average absorbance of the 'blank' wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Resazurin Assay for Cell Viability

This protocol offers a sensitive, homogeneous, and faster alternative to the MTT assay[11][14].

1. Preparation of Reagents

  • Resazurin Stock Solution (e.g., 0.15 mg/mL) : Dissolve resazurin sodium salt in sterile DPBS. Filter-sterilize the solution and store it at 4°C, protected from light[14].

  • Compound Stock Solution : Prepare as described in the MTT protocol.

2. Experimental Procedure

  • Day 1 & 2: Cell Seeding and Treatment

    • Follow the same procedure for cell seeding and treatment as described in steps 2.1 and 2.2 of the MTT protocol. Use opaque-walled 96-well plates to minimize background fluorescence.

  • Day 4/5: Resazurin Assay and Measurement

    • After the treatment incubation period, add 20 µL of the resazurin stock solution directly to each well (final volume 120 µL)[14].

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and should be determined empirically[13].

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm[14][16].

3. Data Analysis

  • Subtract the average fluorescence of the 'blank' wells from all other wells.

  • Calculate the percentage of cell viability:

    • % Viability = (Fluorescence of Treated Cells / Fluorescence of Untreated Cells) x 100

  • Plot the dose-response curve and calculate the IC50 as described for the MTT assay.

Key Considerations and Self-Validating Systems

To ensure the trustworthiness and reliability of your results, incorporate the following controls and considerations into your experimental design:

  • Solvent Control : Always include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound to ensure it does not affect cell viability.

  • Positive Control : Use a known cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm that the assay system can detect a decrease in cell viability.

  • Linearity of Response : Before conducting the main experiment, perform a cell titration experiment to determine the optimal cell seeding density. This ensures that the signal measured is within the linear range of the assay for your specific cell line[13].

  • Incubation Time : The incubation time with the compound and the assay reagent can significantly impact the results. Optimize these parameters for each cell line and experimental condition[12].

  • Compound Interference : Test whether 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester interferes with the assay chemistry. This can be done by adding the compound to cell-free wells containing the assay reagent and medium to check for any direct reduction of MTT or resazurin, or quenching of the fluorescent signal.

Data Presentation

The results of the cell viability assays should be summarized to clearly present the cytotoxic or cytostatic effects of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Table 1: Example IC50 Values for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Cell LineIncubation Time (hours)Assay TypeIC50 (µM)
A54948MTTe.g., 25.4
MCF-748MTTe.g., 15.8
A54948Resazurine.g., 23.9
MCF-748Resazurine.g., 14.5

Note: The values presented are for illustrative purposes only.

Potential Signaling Pathways Affected by Thiazole Derivatives

While the primary purpose of these assays is to determine cell viability, the results can provide initial clues about the compound's mechanism of action. Thiazole derivatives have been reported to induce anticancer effects through various mechanisms, including cell cycle arrest and apoptosis[17]. A significant reduction in cell viability may warrant further investigation into these pathways.

Potential_Pathways cluster_cellular_effects Cellular Effects cluster_outcome Outcome Compound 4-Amino-2-phenyl- thiazole-5-carboxylic acid methyl ester CellCycle Cell Cycle Arrest (e.g., G1 Phase) Compound->CellCycle Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Induces Viability Decreased Cell Viability & Proliferation CellCycle->Viability Apoptosis->Viability

Caption: Potential mechanisms of action for thiazole derivatives.

Conclusion

This application note provides comprehensive protocols for evaluating the effects of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester on cell viability using the MTT and Resazurin assays. By following these detailed methodologies and incorporating proper controls, researchers can generate reliable and reproducible data to characterize the cytotoxic potential of this and other novel thiazole derivatives, which is a critical step in the drug discovery and development pipeline.

References

  • Cell Viability Assays - Assay Guidance Manual . (2013). National Center for Biotechnology Information. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH . PLOS One. [Link]

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester . PubChem, National Center for Biotechnology Information. [Link]

  • Dancet, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability . PMC. [Link]

  • Resazurin Assay Protocol . Creative Bioarray. [Link]

  • Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . FABAD Journal of Pharmaceutical Sciences. [Link]

  • Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . PMC. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments . (2017). ResearchGate. [Link]

  • Dancet, C., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays . MDPI. [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents . MDPI. [Link]

  • Petrikaite, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . MDPI. [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer . PMC. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives . (2022). ScienceScholar. [Link]

  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS . (2022). p-care. [Link]

  • MTT Proliferation Assay Protocol . (2025). ResearchGate. [Link]

Sources

Application

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in Murine Models

Executive Summary & Scientific Rationale The compound 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (CAS: 99967-80-3) serves as a highly versatile, privileged scaffold in modern drug discovery. The 2-phenylthi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (CAS: 99967-80-3) serves as a highly versatile, privileged scaffold in modern drug discovery. The 2-phenylthiazole core is foundational to the development of potent small-molecule therapeutics, most notably ATP-competitive kinase inhibitors (e.g., Src/Abl inhibitors like Dasatinib) and tubulin polymerization inhibitors [1, 2].

While often utilized as a synthetic intermediate, establishing the baseline in vivo pharmacokinetic (PK) and tolerability profile of this core scaffold in murine models is a critical step for Structure-Activity Relationship (SAR) optimization. This application note provides a comprehensive, self-validating framework for formulating, dosing, and analyzing this compound in mice, ensuring high-fidelity preclinical data.

Physicochemical Profiling & Formulation Strategy

Causality in Formulation Design

The thiazole-5-carboxylate core is inherently lipophilic. Aqueous buffers (like PBS or saline) alone will result in rapid precipitation, leading to erratic absorption, localized toxicity, and uninterpretable PK data. To maintain the compound in a dissolved state—particularly in the acidic environment of the murine stomach during oral (PO) dosing—a co-solvent system utilizing a surfactant and a polymer is required.

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer. It must be strictly capped at 5% (v/v) to prevent hemolysis and gastrointestinal irritation.

  • PEG400 (Polyethylene Glycol): Prevents precipitation upon dilution in biological fluids.

  • Tween-80: Lowers surface tension, enhancing gastrointestinal absorption.

Table 1: Physicochemical Properties [1]
ParameterValuePharmacological Implication
IUPAC Name methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylateCore structure for SAR derivatization
Molecular Weight 234.28 g/mol Highly favorable for oral bioavailability
Molecular Formula C11H10N2O2SContains hydrogen bond donors/acceptors
Topological Polar Surface Area 93.5 ŲGood membrane permeability; potential BBB penetration
Physical State Solid (Yellowish powder)Requires mechanical homogenization before dissolution

In Vivo Dosing Guidelines (Murine Models)

When transitioning from in vitro assays to in vivo models (e.g., C57BL/6 or BALB/c mice), dosing must be strictly calibrated to the compound's maximum solubility and the physiological limits of the animal.

Table 2: Recommended Dosing Parameters
Route of AdministrationRecommended Dose RangeMax Volume (per 20g mouse)Vehicle Compatibility
Intravenous (IV) 2.0 – 5.0 mg/kg100 µL (5 mL/kg)Must be a 100% clear solution (No suspensions)
Intraperitoneal (IP) 10.0 – 30.0 mg/kg200 µL (10 mL/kg)Solution preferred; fine suspension acceptable
Oral Gavage (PO) 10.0 – 50.0 mg/kg200 µL (10 mL/kg)Suspension or solution

Mechanism of Action & Experimental Workflows

To contextualize the in vivo application of this scaffold, the following diagrams illustrate the downstream pharmacological targets of its derivatives and the standardized preclinical workflow.

MoA Scaffold 4-Amino-2-phenyl-thiazole Core Scaffold Derivatization Structural Optimization (C5 Modification) Scaffold->Derivatization Kinase Target Kinases (e.g., Src, Abl, CDK) Derivatization->Kinase ATP Competitive Tubulin Tubulin Polymerization Inhibition Derivatization->Tubulin Colchicine Site Arrest Cell Cycle Arrest (G2/M Phase) Kinase->Arrest Tubulin->Arrest Apoptosis Apoptosis / Tumor Regression Arrest->Apoptosis

Mechanistic pathways of 4-amino-2-phenyl-thiazole derivatives in oncology models.

Workflow Formulation 1. Formulation (DMSO/PEG/Tween) Dosing 2. In Vivo Dosing (PO: 10-50 mg/kg) Formulation->Dosing Sampling 3. Serial Bleeding (0.25 - 24 hrs) Dosing->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis PK 5. PK Modeling (NCA Analysis) Analysis->PK

Standardized in vivo pharmacokinetic evaluation workflow for thiazole-based small molecules.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Vehicle Preparation & Formulation

Objective: Prepare a 5 mg/mL dosing solution for Oral (PO) administration (Yields a 50 mg/kg dose at 10 mL/kg volume). Vehicle Composition: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Sterile Saline.

  • Weighing: Accurately weigh 5.0 mg of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes until completely dissolved.

    • Validation Checkpoint 1: The solution must be completely transparent. Any cloudiness indicates incomplete dissolution; do not proceed.

  • Polymer Addition: Add 400 µL of PEG400. Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds.

  • Aqueous Phase Integration: Dropwise, add 500 µL of sterile saline while continuously vortexing to prevent localized crashing of the compound.

    • Validation Checkpoint 2: Incubate the final formulation at room temperature for 30 minutes. Visually inspect under a light source for micro-precipitates. If precipitation occurs, the compound has "crashed out," and the formulation must be discarded and re-optimized (e.g., by increasing PEG400 to 50%).

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability and half-life of the compound.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~20-25g) for 12 hours prior to PO dosing. Water remains ad libitum.

  • Administration: Administer the formulation via oral gavage using a 20-gauge bulb-tipped gastric needle.

  • Serial Blood Sampling: Collect 30 µL of blood via the submandibular vein or tail snip at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

  • Bioanalysis (LC-MS/MS): Extract plasma proteins using cold acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide). Centrifuge at 12,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the thiazole core.

Expected Pharmacokinetic Outcomes

Based on historical data of 2-phenylthiazole derivatives [2], researchers should anticipate the following baseline non-compartmental analysis (NCA) parameters. Deviations from these ranges may indicate formulation failure or rapid first-pass metabolism.

Table 3: Anticipated PK Parameters (PO Dosing at 10 mg/kg)
PK ParameterExpected RangeInterpretation
T max​ (Time to peak plasma conc.) 0.5 – 1.5 hoursIndicates rapid gastrointestinal absorption.
C max​ (Peak plasma conc.) 800 – 1,500 ng/mLSufficient for achieving in vivo target engagement for most kinases.
T 1/2​ (Elimination Half-life) 2.0 – 4.5 hoursModerate clearance; may require twice-daily (BID) dosing for sustained efficacy.
Oral Bioavailability (F%) 30% – 60%Typical for lipophilic thiazole scaffolds; can be improved via C5 ester hydrolysis/modification.

References

  • National Center for Biotechnology Information (PubChem). "4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S - PubChem." NIH.gov. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors." ACS.org, June 2021. Available at:[Link]

Method

Application Notes &amp; Protocols: Functionalization of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester for Targeted Drug Delivery

Abstract The 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors used in oncology.[1] Its inherent structural features offer multiple points for chemical modification, making it an ideal candidate for the development of targeted drug delivery systems. This guide provides a comprehensive overview of the key functionalization strategies for this versatile molecule. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for core reactions, and present visual workflows to aid in the design and execution of your research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for creating next-generation targeted therapeutics.

Introduction: The Strategic Value of the Aminophenylthiazole Scaffold

Targeted cancer therapy has emerged as a cornerstone of modern oncology, offering the promise of enhanced efficacy and reduced off-target toxicity compared to traditional chemotherapy. The 1,3-thiazole nucleus is a key heterocyclic motif found in a variety of FDA-approved drugs and clinical candidates, valued for its diverse pharmacological activities.[2][3] Thiazole derivatives have demonstrated a spectrum of biological effects, including cytotoxicity, apoptosis induction, and anti-angiogenic properties.[4]

The 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (Figure 1) is a particularly attractive starting point for targeted drug delivery for several reasons:

  • Multiple Functional Handles: The molecule possesses three primary sites for modification: the C4-amino group, the C5-methyl ester, and the 2-phenyl ring. This allows for the orthogonal attachment of targeting ligands, therapeutic payloads, and pharmacokinetic modifiers.

  • Proven Bioactivity: The core scaffold is known to interact with various biological targets, and its derivatives have shown potent anticancer activity.[2][4]

  • Synthetic Tractability: The synthesis and modification of this scaffold are well-documented, allowing for the rational design and efficient production of complex drug conjugates.[1][5]

This guide will focus on the two most synthetically accessible and commonly utilized functionalization points: the C4-amino group and the C5-methyl ester.

Figure 1: Core Scaffold

Caption: Structure of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Strategic Functionalization Pathways

The successful construction of a targeted drug conjugate relies on the strategic and selective modification of the core scaffold. The choice of which functional group to modify first depends on the overall synthetic strategy and the nature of the components to be attached (targeting moiety, linker, payload).

Caption: Key functionalization pathways for the aminophenylthiazole scaffold.

Functionalization of the C4-Amino Group

The primary amine at the C4 position is a versatile handle for introducing a variety of functionalities, most commonly through acylation to form a stable amide bond. This is a preferred method for attaching linkers connected to cytotoxic payloads or targeting ligands.

2.1.1. Amide Bond Formation (Acylation)

Amide coupling is a cornerstone of medicinal chemistry. The reaction involves the activation of a carboxylic acid, which then reacts with the amine to form the amide bond.[6]

Causality Behind Experimental Choices:

  • Coupling Reagents: A wide array of coupling reagents are available. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), are common for their efficiency and mild reaction conditions.[1][7] For more challenging couplings, especially with sterically hindered or electron-deficient amines, phosphonium or aminium/uronium reagents like HATU or PyBOP may be employed.[8]

  • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are typically used to ensure solubility of the reactants and to not interfere with the coupling reaction.

  • Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is often added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

2.1.2. Reductive Amination

For attaching moieties via a secondary amine linkage, reductive amination is a powerful technique. This two-step, one-pot reaction involves the formation of an intermediate imine between the C4-amino group and an aldehyde or ketone, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agents: Mild reducing agents are preferred to selectively reduce the imine in the presence of other functional groups. Sodium triacetoxyborohydride (STAB) is a common choice due to its selectivity and tolerance for a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the amine.

Functionalization of the C5-Methyl Ester

The methyl ester at the C5 position provides an alternative attachment point. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to an amine-containing targeting ligand or linker-payload.

2.2.1. Ester Hydrolysis

Saponification, the base-mediated hydrolysis of the ester, is the most common method.

Causality Behind Experimental Choices:

  • Base: Strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are typically used. LiOH is often preferred for its milder conditions and reduced potential for side reactions.

  • Solvent System: A mixture of an organic solvent like THF (Tetrahydrofuran) or methanol and water is used to ensure the solubility of both the ester and the inorganic base.

  • Acidic Workup: After the reaction is complete, the reaction mixture is acidified to protonate the resulting carboxylate salt, yielding the free carboxylic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimization of reaction conditions (temperature, time, stoichiometry) may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Coupling at the C4-Amino Group using EDC/HOBt

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the C4-amino group.

Materials:

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

  • Carboxylic acid (R-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (R-COOH) (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of the C5-Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

  • Functionalized 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the thiazole methyl ester derivative (1.0 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add LiOH·H₂O (3.0-5.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product may be used in the next step without further purification if it is sufficiently pure.

Characterization and Purity Assessment

Thorough characterization of the functionalized products is crucial to confirm their identity and purity.

Table 1: Recommended Analytical Techniques

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of functionalization.Appearance of new signals corresponding to the attached moiety and shifts in the signals of the core scaffold.[4][9]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.Observed mass should be within 5 ppm of the calculated mass for the desired product.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.A single major peak for the purified product, with purity typically >95% for biological applications.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional group transformations.Appearance or disappearance of characteristic vibrational bands (e.g., amide C=O stretch, carboxylic acid O-H stretch).

The validation of analytical methods should be in accordance with established guidelines to ensure data reliability.[10]

Conclusion

The 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is a highly valuable and versatile scaffold for the development of targeted drug delivery systems. The strategic functionalization of its C4-amino and C5-ester groups allows for the modular assembly of complex bioconjugates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery and development efforts. By understanding the chemical principles behind each synthetic step, scientists can rationally design and synthesize novel therapeutics with improved efficacy and safety profiles.

References

  • Mishra, S., & Sahu, A. (2023). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12). Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. (2025). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2016). ResearchGate. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025). Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (2024). Available at: [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PMC. (2021). Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. Available at: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. (2025). Available at: [Link]

  • New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Bentham Science Publishers. (2023). Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. (2020). Available at: [Link]

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. PMC. (2025). Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. Available at: [Link]

  • Synthetic route of compound methyl‐2‐amino‐4‐methylthiazole‐5‐carboxylate (2a). ResearchGate. Available at: [Link]

  • Introduction to Bioconjugation. Chemistry LibreTexts. (2023). Available at: [Link]

  • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry. (2021). Available at: [Link]

  • Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. PubMed. (1999). Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. ResearchGate. (2025). Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. (2016). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. (2018). Available at: [Link]

  • Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. ScienceDirect. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. (2023). Available at: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Letters. (2015). Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. ResearchGate. (2023). Available at: [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. (2025). Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. (2021). Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. (2022). Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC. (2025). Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022). Available at: [Link]

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. Available at: [Link]

  • Thiazole-Mediated Synthetic Methodology. Chemical Reviews. (2004). Available at: [Link]

  • Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. (2025). Available at: [Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PMC. (2009). Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. (2025). Available at: [Link]

  • Substituent-Controlled Selective Synthesis of N-Acyl 2-Aminothiazoles by Intramolecular Zwitterion-Mediated C–N Bond Cleavage. The Journal of Organic Chemistry. (2014). Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. (2021). Available at: [Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. (2018). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Technical Support Center: 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester A Guide for Researchers, Scientists, and Drug Development Professionals The following guide provides in-depth troubleshooting for solubil...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

A Guide for Researchers, Scientists, and Drug Development Professionals

The following guide provides in-depth troubleshooting for solubility issues encountered with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester not dissolving in my chosen solvent?
  • Answer: The limited solubility of this compound stems from its molecular structure. It possesses a rigid, planar aromatic core (phenyl and thiazole rings) which can lead to strong crystal lattice energy.[1] This means that significant energy is required to break apart the solid-state crystal and allow the solvent to surround individual molecules. Additionally, the molecule has both polar (amino and ester groups) and non-polar (phenyl ring) regions, making it challenging to find a single solvent that can effectively interact with all parts of the molecule. The principle of "like dissolves like" is key here; a solvent must be able to form favorable interactions with the solute to overcome the solute-solute and solvent-solvent interactions.[2]

FAQ 2: What are the recommended starting solvents for this compound?
  • Answer: Based on the structure and data from similar aminothiazole compounds, polar aprotic solvents are the most promising starting points. These solvents can engage in hydrogen bonding with the amino group without having a proton that could cause unwanted reactions. For aqueous systems, achieving solubility is often challenging without modification.[3]

Solvent TypeExamplesRationale & Expected Performance
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Recommended Starting Point. These solvents are highly polar and can effectively solvate the molecule. Similar 2-aminothiazole derivatives show good solubility in DMSO and DMF, often around 10 mg/mL.[3][4]
Polar Protic Ethanol, MethanolModerate Solubility. These can act as both hydrogen bond donors and acceptors. While less effective than DMSO or DMF, they can be useful, especially when used as a cosolvent with water.[3] The solubility of a similar compound, 2-amino-4-phenyl thiazole, in ethanol is approximately 12 mg/mL.[3]
Non-Polar Toluene, HexanesNot Recommended. These solvents lack the polarity to interact favorably with the amino and ester functional groups and are unlikely to be effective.
Aqueous Buffers Phosphate-Buffered Saline (PBS)Very Poor Solubility. The compound is sparingly soluble in aqueous buffers alone.[3] A related compound, 2-amino-5-methyl-4-phenyl Thiazole, has a solubility of only 0.15 mg/mL in PBS (pH 7.2).[4] Significant modification (e.g., pH adjustment) is required.
FAQ 3: How does pH affect the solubility of this molecule, and how can I use it to my advantage?
  • Answer: The primary amino group (-NH2) on the thiazole ring is basic and can be protonated under acidic conditions to form a more soluble ammonium salt (-NH3+).[5][6] The pKa of the conjugate acid of the thiazole ring is around 2.5, making it a weak base.[7] By lowering the pH of an aqueous solution, you can significantly increase the proportion of the protonated, ionized form of the molecule. This ionized form has much stronger interactions with polar solvents like water, thereby increasing solubility.[6][8] This is a common and effective strategy for solubilizing weakly basic compounds for both oral and parenteral administration.[][10]

FAQ 4: My compound still won't dissolve, even with pH adjustment. What advanced methods can I try?
  • Answer: If initial solvent screening and pH adjustments are insufficient, several other techniques can be employed:

    • Cosolvency: This is a powerful technique where a water-miscible organic solvent (a cosolvent) is added to an aqueous solution.[11][12] The cosolvent works by reducing the overall polarity of the water and disrupting its hydrogen-bonding network, which makes it easier for the non-polar parts of your compound to be solvated.[][11] Common cosolvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[]

    • Heating: Gently warming the solution increases the kinetic energy of both the solvent and solute molecules, which can help overcome the crystal lattice energy. However, this must be done with caution. Always check the thermal stability of your compound to avoid degradation. Monitor for color changes or the appearance of impurities.

    • Sonication: Using an ultrasonic bath can provide the energy to break apart solute aggregates and enhance dissolution.[12] This is a form of mechanical agitation that can accelerate the dissolving process.

    • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10][12][13] Techniques like micronization can be employed for this purpose.[2][12]

FAQ 5: Are there any stability issues I should be aware of when trying to dissolve this compound?
  • Answer: Yes. While thiazole rings are generally stable, the ester group (-COOCH3) can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert it to the corresponding carboxylic acid. This process is often accelerated by heat. When using pH modification, it is recommended to use the mildest conditions necessary to achieve dissolution and to prepare solutions fresh. For long-term storage, it is best to keep the compound in its solid form at recommended temperatures (e.g., -20°C) or as a stock solution in a suitable, dry organic solvent like DMSO.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Caption: A decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Standard Solubility Assessment in an Organic Solvent
  • Preparation: Accurately weigh 1-5 mg of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester into a clean glass vial.

  • Solvent Addition: Add the selected solvent (e.g., DMSO) in small, measured increments (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background to check for undissolved particles.

  • Equilibration: Allow the solution to stand at room temperature for at least 15 minutes to ensure it is fully dissolved and not a supersaturated solution.

  • Determination: Continue adding solvent until all solid material is dissolved. Calculate the final solubility in mg/mL.

Protocol 2: pH-Modification for Enhanced Aqueous Solubility
  • Preparation: Prepare a suspension of the compound in deionized water or a relevant buffer (e.g., PBS) at a target concentration (e.g., 1 mg/mL).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitoring: Monitor the pH and observe the suspension. Continue adding acid until the solid dissolves.

  • Final pH: Record the final pH at which the compound completely dissolves.

  • Stability Check: It is crucial to check the stability of the compound in the acidic solution, especially if it will be stored or used over an extended period. Analyze a sample immediately after dissolution and again after a set time (e.g., 1 hour) by a suitable method like HPLC or TLC to check for the appearance of degradation products (e.g., the hydrolyzed carboxylic acid).

Protocol 3: Protocol for Using a Cosolvent System
  • Initial Dissolution: Dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., ethanol or DMSO), creating a concentrated stock solution.[3]

  • System Preparation: In a separate container, prepare the desired final aqueous buffer system.

  • Titration: While vigorously stirring the aqueous buffer, slowly add the concentrated stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation. If the compound begins to "crash out," it indicates that the limit of solubility in that particular cosolvent/buffer ratio has been exceeded.

  • Optimization: The ratio of the organic cosolvent to the aqueous buffer can be systematically varied to find the optimal system that keeps the compound in solution at the desired final concentration.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). PharmaTutor. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Tactics to Improve Solubility. (2021, August 27). Books. Retrieved from [Link]

  • Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. (2002, January 31). PubMed. Retrieved from [Link]

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved from [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, September 6). PubMed. Retrieved from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed. Retrieved from [Link]

  • Study of pH-dependent drugs solubility in water. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (n.d.). SCIRP. Retrieved from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29). RSC Publishing. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. Retrieved from [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009, May 19). PLOS One. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Semantic Scholar. Retrieved from [Link]

Sources

Optimization

Improving yield in 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-2-phenylthiazole-5-carboxylate (CAS: 99967-80-3). This guide is engineered for process chemists and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-2-phenylthiazole-5-carboxylate (CAS: 99967-80-3). This guide is engineered for process chemists and drug development professionals to troubleshoot and optimize the Hantzsch-type condensation of thiobenzamides with α -halocyanoacetates[1].

Below, you will find the mechanistic rationale, a self-validating experimental protocol, and a targeted Q&A addressing the most critical failure points in this specific workflow.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on a two-step cascade: an initial intermolecular S -alkylation followed by a base-promoted intramolecular cyclization[2]. Understanding this causality is critical, as substituting reagents (such as using a bromo-derivative instead of a chloro-derivative) fundamentally alters the reaction pathway[3].

Pathway TBZ Thiobenzamide (Ph-CS-NH2) INT Acyclic S-Alkylated Intermediate TBZ->INT + MCC (Cl-derivative) Base, EtOH, Reflux THIADIAZOLE 3,5-Diphenyl-1,2,4-thiadiazole (Side Product) TBZ->THIADIAZOLE + Bromo-derivative (Oxidative Dimerization) MCC Methyl 2-chloro-2-cyanoacetate (Cl-CH(CN)-COOMe) MCC->INT S-Alkylation PROD Methyl 4-amino-2-phenylthiazole -5-carboxylate INT->PROD Intramolecular Cyclization

Mechanistic pathway of thiazole synthesis vs. oxidative dimerization using halocyanoacetates.

Standard Operating Procedure (Optimized Protocol)

This protocol is a self-validating system: the color change and precipitation events serve as physical checkpoints for the underlying chemical transformations[2].

Step 1: Reagent Preparation In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of freshly recrystallized thiobenzamide (13.7 g, 100 mmol) in 100 mL of anhydrous ethanol. Causality: Anhydrous conditions prevent the premature hydrolysis of the ester or cyano groups during the prolonged heating required for cyclization.

Step 2: Alkylation Add 1.1 equivalents of methyl 2-chloro-2-cyanoacetate (14.7 g, 110 mmol) dropwise at room temperature. Stir for 30 minutes. The solution will typically darken as the S -alkylated thioimidate intermediate forms.

Step 3: Base-Promoted Cyclization Slowly add 1.2 equivalents of anhydrous pyridine (9.5 g, 120 mmol). Causality: The initial S -alkylation generates one equivalent of HCl. If left unneutralized, this acid protonates the thioimidate nitrogen, rendering it non-nucleophilic and stalling the intramolecular cyclization onto the nitrile carbon[2].

Step 4: Thermal Maturation Heat the reaction mixture to a gentle reflux (78 °C) for 4 hours. Monitor via LC-MS until the intermediate mass ( [M+H]+=235 ) is fully consumed and replaced by the product mass ( [M+H]+=235 , noting the shift in retention time due to ring closure).

Step 5: Isolation & Purification Cool the mixture to room temperature, then pour it slowly into 300 mL of vigorously stirred, ice-cold distilled water. Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold water (2 x 50 mL) to remove pyridinium chloride, followed by cold ethanol (20 mL) to remove unreacted thiobenzamide. Dry under high vacuum.

Troubleshooting & FAQs

Q1: I substituted methyl 2-chloro-2-cyanoacetate with methyl 2-bromo-2-cyanoacetate to improve the leaving group kinetics, but my LC-MS shows a major byproduct and no thiazole. What happened? A: This is a documented mechanistic trap. While bromide is typically a better leaving group than chloride, methyl 2-bromo-2-cyanoacetate acts as a mild oxidizing agent toward thiobenzamides rather than an alkylating agent[3]. It oxidizes the thiobenzamide into a disulfide intermediate, which rapidly rearranges and eliminates sulfur to form 3,5-diphenyl-1,2,4-thiadiazole[3]. To synthesize the 4-aminothiazole, you must strictly use the chloro-derivative.

Q2: My reaction stalls at an intermediate mass ( [M+H]+=235 ). What is this, and how do I drive the reaction to completion? A: The mass 235 corresponds to the uncyclized S -alkylated intermediate (methyl 2-(phenylcarbonimidoylthio)-2-cyanoacetate). The Hantzsch-type synthesis is a two-step process[1]. If the reaction stalls here, the medium is likely too acidic (due to HCl generation) or lacks sufficient thermal energy. Ensure you are using at least 1.2 equivalents of a mild base (e.g., pyridine) and maintain reflux in ethanol to drive the intramolecular nucleophilic attack[2].

Q3: Can I use sodium hydroxide (NaOH) to accelerate the cyclization step? A: No. Using strong aqueous bases like NaOH or KOH will lead to the competitive hydrolysis of the methyl ester at the C5 position, yielding the corresponding 4-amino-2-phenylthiazole-5-carboxylic acid. Stick to non-nucleophilic organic bases (like DIPEA or pyridine) or mild inorganic carbonates in anhydrous solvents to preserve the methyl ester.

Q4: The product is heavily contaminated with unreacted thiobenzamide. How can I purify it without column chromatography? A: Thiobenzamide is highly soluble in warm, moderately polar solvents, whereas the rigid, planar 4-amino-2-phenylthiazole-5-carboxylate has lower solubility. Triturate the crude mixture with cold diethyl ether or a mixture of hexane/ethyl acetate (8:2). Recrystallization from hot ethanol is the industry standard for purifying this specific scaffold.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction parameters and product yield, validating the SOP provided above.

Table 1: Optimization of Reaction Conditions for 4-Amino-2-phenylthiazole-5-carboxylate

SolventAdditive (1.2 eq)ReagentTempTimeYieldMajor Impurity / Observation
EthanolNoneCl-cyanoacetateReflux12 h22%Stalled at acyclic intermediate
Ethanol Pyridine Cl-cyanoacetate Reflux 4 h 85% Clean conversion to target
DMFK₂CO₃Cl-cyanoacetate80 °C3 h78%Trace ester hydrolysis
EthanolNaOH (aq)Cl-cyanoacetateRT2 h15%Heavy ester hydrolysis
MethanolPyridineBr-cyanoacetateReflux1 h0%100% conversion to 1,2,4-thiadiazole
References
  • Mayhoub, A. S.; Kiselev, E.; Cushman, M. "An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate." Tetrahedron Letters, 2011, 52(38), 4941-4943.

  • Koutentis, P. A.; Ioannidou, H. A. "Product Class 17: Thiazoles." Science of Synthesis, 2010, 11, 17.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Welcome to the Technical Support Center. This resource is specifically designed for researchers, scientists, and drug development professionals working with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is specifically designed for researchers, scientists, and drug development professionals working with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester . While aminothiazole derivatives are highly valuable scaffolds in medicinal chemistry, they present unique stability challenges. This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Compound Instability

To effectively prevent degradation, it is critical to understand the chemical vulnerabilities of the molecule. The degradation of this compound is primarily driven by two pathways:

  • Ester Hydrolysis: The methyl ester at the C5 position is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions, as well as elevated temperatures. Hydrolysis yields the free carboxylic acid, which drastically alters the compound's lipophilicity, membrane permeability, and target binding affinity[1].

  • Oxidative Dimerization & N-Oxidation: The 4-amino group and the electron-rich thiazole sulfur are prone to oxidation. Exposure to dissolved oxygen, UV light, or transition metal impurities can trigger radical-mediated dimerization or N-oxide formation. Studies on related 2-aminothiazoles have demonstrated that they can rapidly decompose in solvents like DMSO at room temperature, leading to a mixture of byproducts that often cause false-positive biological activities (PAINS interference)[2].

Degradation Intact 4-Amino-2-phenyl-thiazole -5-carboxylic acid methyl ester Cond1 Moisture / Extreme pH Intact->Cond1 Exposure Cond2 Oxygen / UV Light / Heat Intact->Cond2 Exposure Mech1 Ester Hydrolysis Cond1->Mech1 Catalyzes Mech2 Oxidation Cond2->Mech2 Induces Prod1 4-Amino-2-phenyl-thiazole -5-carboxylic acid Mech1->Prod1 Yields Prod2 N-oxides & Dimerized Thiazole Byproducts Mech2->Prod2 Yields

Mechanistic degradation pathways of the aminothiazole methyl ester.

Quantitative Stability Profile

The table below summarizes the expected stability of the compound under various environmental stressors, highlighting the critical need for strict storage controls.

Storage ConditionEnvironmentEstimated Stability (Intact %)Primary Degradation Pathway
Solid, -20°C Amber vial, Argon> 99% (12 months)None
Solid, 25°C Clear vial, Room Air~ 90% (6 months)Oxidation (Light/O₂ induced)
10 mM in DMSO, -20°C Anhydrous, Degassed> 95% (2 months)Negligible[2]
10 mM in DMSO, 25°C Standard, Room Air< 40% (7 days)Hydrolysis & Oxidation[2]
Aqueous Buffer (pH 7.4) 37°C, Aerated< 50% (24 hours)Ester Hydrolysis[1]

Troubleshooting Guides & FAQs

Issue 1: Rapid loss of compound concentration in DMSO stock solutions.

  • Question: I am observing a rapid loss of my compound in DMSO stock solutions over just a few days. What is causing this?

  • Answer: This is a classic case of solvent-mediated degradation. DMSO is highly hygroscopic; every time the vial is opened, it absorbs atmospheric moisture, which initiates ester hydrolysis. Furthermore, dissolved oxygen in DMSO accelerates the oxidation of the aminothiazole core. In related antimalarial 2-aminothiazoles, up to 64% of the compound can decompose in DMSO at room temperature within 7 days[2].

  • Resolution: Always use anhydrous, degassed DMSO. Aliquot your stocks immediately upon preparation to avoid repeated freeze-thaw cycles and store them at -20°C. Decomposition is negligible at -20°C over several months[2].

Issue 2: Discoloration of the solid powder.

  • Question: My solid powder has changed from an off-white color to a distinct yellow/brown. Is it still usable?

  • Answer: Discoloration is a macroscopic indicator of oxidative degradation, often resulting in conjugated dimerized thiazole byproducts.

  • Resolution: Do not use the discolored powder for sensitive biological assays without first verifying its purity via LC-MS or HPLC. To prevent this, solid stocks must be stored in tightly sealed amber vials (to block UV light) under an inert atmosphere (Argon or Nitrogen) at 2-8°C or -20°C[1].

Issue 3: Inconsistent assay results in aqueous media.

  • Question: When diluting my DMSO stock into an aqueous assay buffer (pH 7.4), my biological assay results are highly variable. How can I stabilize the compound?

  • Answer: The aminothiazole core and the methyl ester are sensitive to aqueous environments, and stability is highly pH-dependent[1]. In a pH 7.4 buffer at 37°C, hydrolysis is significantly accelerated.

  • Resolution: Prepare fresh aqueous dilutions immediately before the assay. If the assay requires prolonged incubation, consider adding a mild, compatible antioxidant (e.g., DTT or ascorbic acid, if they do not interfere with your target) and ensure the buffer is degassed prior to use[1].

Standard Operating Procedure (SOP): Stock Preparation & Storage

To ensure a self-validating and reproducible system, follow this step-by-step methodology for preparing and storing your compound.

Workflow Start Solid Compound Step1 Weigh in dry environment (Glovebox/Desiccator) Start->Step1 Step2 Dissolve in anhydrous DMSO (Degassed) Step1->Step2 Step3 Aliquot into amber vials Step2->Step3 Step4 Purge with Argon/N2 Step3->Step4 Step5 Store at -20°C Step4->Step5 QC QC: LC-MS before use Step5->QC

Step-by-step workflow for preparing and storing stable DMSO stock solutions.

Step-by-Step Methodology:
  • Preparation of the Workspace: Ensure the environment is dry. If possible, weigh the solid compound inside a humidity-controlled glovebox or use a desiccator to minimize moisture exposure[3].

  • Solvent Preparation: Use only anhydrous, sealed DMSO. Degas the solvent by sparging with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen[1].

  • Dissolution: Dissolve the required mass of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester to achieve the desired stock concentration (e.g., 10 mM). Vortex gently; avoid sonication, which generates localized heat and can accelerate degradation.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in amber glass or opaque microcentrifuge tubes to protect the compound from photo-oxidation[1].

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial before capping. This displaces atmospheric oxygen and moisture, creating an inert environment[1].

  • Storage: Transfer all aliquots immediately to a -20°C or -80°C freezer[2].

  • Usage & QC Validation: Thaw a single aliquot at room temperature just before use. Discard any unused portion; never refreeze . For critical assays, validate the purity of the thawed aliquot via LC-MS to ensure the absence of the hydrolyzed carboxylic acid or oxidized dimers.

References

  • Benchchem. "Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution." Available at: 1

  • National Institutes of Health (NIH) / PMC. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." Available at: 2

  • University of Waterloo. "CHEMICAL STORAGE FACT SHEET." Available at: 3

Sources

Optimization

Optimizing crystallization conditions for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Welcome to the Technical Support Center for the crystallization of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Crystallizing this specific active pharmaceutical ingredient (API) presents unique thermodynamic and kinetic challenges—specifically liquid-liquid phase separation (oiling out) and complex hydrogen-bonding networks.

This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and authoritative methodologies to ensure consistent particle size, polymorphic purity, and high yield.

Molecular Profiling & Crystallization Strategy

To optimize crystallization, we must first understand the causality behind the molecule's behavior. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester possesses:

  • A hydrophobic phenyl ring: Drives poor aqueous solubility and promotes hydrophobic clustering.

  • A thiazole core & ester group: Act as strong hydrogen-bond acceptors.

  • A primary amine (-NH2): Acts as a strong hydrogen-bond donor.

When high supersaturation is generated rapidly, the hydrophobic and hydrophilic domains conflict during solvation. Instead of arranging into a rigid crystal lattice, the molecules kinetically favor clustering into a disordered, solute-rich liquid phase. This is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1].

To successfully crystallize this compound, we must bypass the high activation energy of primary nucleation and strictly control the supersaturation trajectory.

G Supersaturation Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturation->LLPS Rapid Cooling / High Antisolvent Rate Nucleation Primary Nucleation (Crystal Lattice) Supersaturation->Nucleation Controlled Supersaturation + Seeding Amorphous Amorphous Solid / Gummy Mass LLPS->Amorphous Solvent Evaporation Crystal High-Purity Crystalline API LLPS->Crystal Slow Ripening (Difficult) Nucleation->Crystal Isothermal Growth

Kinetic vs. thermodynamic pathways in API crystallization.

Validated Experimental Workflow: Seeded Antisolvent Crystallization

To prevent oiling out and ensure batch-to-batch consistency, use the following self-validating seeded antisolvent protocol. This method utilizes Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the antisolvent.

G Start Dissolve API in Primary Solvent Filter Polish Filtration (Remove Impurities) Start->Filter Cooling Cool to Metastable Zone Filter->Cooling Seeding Add Seed Crystals (1.0 wt%) Cooling->Seeding Antisolvent Non-linear Antisolvent Dosing Seeding->Antisolvent Growth Isothermal Crystal Growth Antisolvent->Growth Isolation Filtration & Drying Growth->Isolation

Optimized antisolvent crystallization workflow to prevent oiling out.

Step-by-Step Methodology
  • Dissolution: Suspend the crude API in EtOAc at 10 volumes (v/w). Heat to 55°C under moderate agitation (300 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Causality: This removes insoluble impurities that act as uncharacterized, parasitic nucleation sites.

  • Controlled Cooling: Cool the solution to 35°C at a rate of 0.5°C/min.

    • Self-Validation Check: Monitor the solution using in-situ Focused Beam Reflectance Measurement (FBRM). Chord counts must remain at baseline, confirming the system is safely within the Metastable Zone Width (MSZW) without spontaneous primary nucleation[2].

  • Seeding: Introduce 1.0 wt% of pre-milled API seed crystals (suspended in 1 vol of heptane).

    • Self-Validation Check: FBRM total counts must spike and remain stable. If counts drop to baseline within 10 minutes, the system is undersaturated (seeds dissolved). Lower the temperature by 2°C and re-seed.

  • Isothermal Aging: Hold the suspension isothermally at 35°C for 60 minutes. Causality: This allows the seed bed to establish and consumes initial supersaturation, providing a massive surface area for preferential crystal growth over droplet formation.

  • Antisolvent Dosing: Dose Heptane using a non-linear addition profile (slow initially, accelerating later) over 4 hours until a 1:2 EtOAc:Heptane volumetric ratio is reached.

  • Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter, wash the cake with cold heptane, and dry under vacuum at 40°C.

Quantitative Data: Solvent Screening & MSZW

Proper solvent selection is the foundation of crystallization optimization. The table below summarizes the thermodynamic parameters for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester across common solvent systems.

Primary SolventAntisolventSolubility @ 50°C (mg/mL)Solubility @ 10°C (mg/mL)MSZW (°C)Propensity for Oiling OutRecommended Seeding Temp
MethanolWater12015Narrow (5°C)High 40°C
Ethyl Acetate Heptane 85 8 Moderate (12°C) Low 35°C
AcetoneWater15020Narrow (7°C)High 38°C
THFToluene20035Wide (18°C)Medium30°C

Note: The EtOAc/Heptane system is prioritized because it offers a manageable MSZW and minimizes the risk of LLPS compared to highly polar aqueous systems.

Troubleshooting Guide

Q: During antisolvent addition, my solution turns cloudy and forms a sticky emulsion rather than a crystalline suspension. How do I prevent this? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the system crosses into a miscibility gap before reaching the critical supersaturation required for primary nucleation[1]. Because of the molecule's complex hydrophobic/hydrophilic domains, rapid antisolvent addition kinetically favors the formation of a solute-rich droplet phase rather than an ordered crystal lattice[3].

  • Causative Fix: You must bypass the thermodynamic energy barrier of primary nucleation. Map the MSZW using in-situ ATR-FTIR[2]. Implement the seeding strategy outlined above exactly halfway into the MSZW, and drastically reduce your initial antisolvent dosing rate to maintain a low, constant supersaturation[1].

Q: Different batches yield different crystal habits, often resulting in fine needles that are impossible to filter. Why is this happening? A: The molecule features strong hydrogen-bond donors and acceptors. If you are using a protic solvent (like Methanol), the solvent molecules selectively adsorb onto specific crystal faces by participating in the API's internal H-bond network. This inhibits lateral growth, forcing the crystal to grow axially into needles.

  • Causative Fix: Switch from a protic solvent system to an aprotic or mixed system (e.g., Ethyl Acetate/Heptane). EtOAc solvates the molecule efficiently without aggressively disrupting the internal H-bond packing. Ensure a strict isothermal aging period after seeding to promote isotropic (proportional) crystal growth.

Q: My isolated crystals are heavily agglomerated and show high residual solvent levels during GC headspace analysis. How can I improve crystal purity? A: Agglomeration is typically driven by excessive shear forces (stirring too fast) or uncontrolled secondary nucleation where new crystals grow directly on the surfaces of existing ones[4]. When agglomerates form rapidly, they trap mother liquor in their interstitial spaces, leading to solvent entrapment.

  • Causative Fix: Optimize crystallizer hydrodynamics. Reduce the impeller speed to 300-400 rpm—just enough for off-bottom suspension[4]. Introduce a temperature cycling (Ostwald ripening) step: heat the slurry to 2-3°C below the dissolution temperature to dissolve fines and weak agglomerate bridges, then cool slowly. This thermodynamically favors the deposition of solute onto the most stable, well-defined crystal faces.

Frequently Asked Questions (FAQs)

Q: Is reverse antisolvent crystallization a viable alternative for this compound? A: Reverse antisolvent crystallization (dosing the API solution into a large volume of antisolvent) is highly effective for generating micro-particles for dissolution enhancement[4]. However, because it generates massive, instantaneous supersaturation, it dramatically increases the risk of oiling out in thiazole derivatives. It should only be attempted using high-shear mixing devices, such as impinging jet crystallizers, to ensure rapid micromixing before LLPS can occur[5].

Q: How do I validate that my seed crystals are actually working? A: A robust protocol must be a self-validating system. Use a Focused Beam Reflectance Measurement (FBRM) probe. When seeds are added, the total chord count should spike. If the counts decay back to baseline over 10-15 minutes, your seeds have dissolved, meaning your system is undersaturated (too hot or insufficient antisolvent). If the counts remain stable, the seed bed is viable, and you can safely commence the antisolvent dosing phase[2].

References

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control.
  • Oiling Out in Crystalliz
  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis.
  • US5314506A - Crystallization method to improve crystal structure and size.
  • Preparation of Crystalline Cefquinome Free Acid via Reverse Anti-Solvent Crystalliz

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the extraction and purification of 4-amino-2-phenyl-thiazole-5-carboxylic acid meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the extraction and purification of 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (CAS: 99967-80-3).

Mechanistic Overview & Impurity Pathways

The synthesis of 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester typically proceeds via a Hantzsch-type condensation between thiobenzamide and methyl 2-chloro-2-cyanoacetate (or its bromo-analog). While the cyclization is robust, the extraction phase is fraught with challenges due to the co-partitioning of unreacted starting materials and the generation of specific byproducts.

Pathway SM1 Thiobenzamide Target 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester SM1->Target Condensation Imp1 3,5-Diphenyl-1,2,4-thiadiazole (Oxidation Dimer) SM1->Imp1 Oxidation SM2 Methyl 2-chloro-2-cyanoacetate SM2->Target Imp2 4-Amino-2-phenyl-thiazole-5-carboxylic acid (Hydrolysis Product) Target->Imp2 Base Hydrolysis

Reaction pathways detailing the synthesis and major impurity generation routes.

Troubleshooting & FAQs (Q&A)

Q1: My final extract is heavily contaminated with unreacted thiobenzamide. Simple liquid-liquid extraction (LLE) isn't separating them. How can I remove it scalably? A1: Causality: Thiobenzamide is a neutral, moderately polar molecule that exhibits a partition coefficient (LogP) very similar to your target aminothiazole. Consequently, both compounds partition into the organic phase (e.g., ethyl acetate or dichloromethane) during LLE. Solution: Exploit the chemical reactivity of the thioamide group. Thiobenzamide is highly susceptible to oxidative dimerization [1]. By introducing a mild oxidant (such as dilute H2O2) during a preliminary wash step, residual thiobenzamide is rapidly converted into 3,5-diphenyl-1,2,4-thiadiazole. This thiadiazole dimer lacks hydrogen-bond donors and is highly lipophilic, allowing it to be easily separated from your polar target compound via anti-solvent crystallization (see Q3).

Q2: I am experiencing significant yield loss, and LC-MS shows a highly polar impurity at M-14 Da. What is causing this? A2: Causality: The mass difference of -14 Da (loss of a methyl group, addition of a proton) indicates the formation of 4-amino-2-phenyl-thiazole-5-carboxylic acid. The methyl ester of your target compound is highly susceptible to base-catalyzed hydrolysis. If your aqueous workup exceeds pH 8.5—often a result of overshooting neutralization with strong bases like NaOH—the ester hydrolyzes. The resulting carboxylic acid is zwitterionic at neutral pH and partitions heavily into the aqueous waste stream. Solution: Implement a self-validating buffer system. Quench the reaction mixture using a saturated sodium bicarbonate (NaHCO3) solution or a pH 7.5 phosphate buffer. Never use hydroxide bases for neutralization. Maintain the extraction temperature below 20°C to kinetically suppress ester cleavage.

Q3: My isolated product has a yellowish tint, and NMR shows extra aromatic peaks. How do I remove the 3,5-diphenyl-1,2,4-thiadiazole byproduct? A3: Causality: As mentioned in A1, 3,5-diphenyl-1,2,4-thiadiazole forms via the spontaneous or induced oxidative dimerization of thiobenzamide [2]. Because it is highly lipophilic, it remains in the organic phase during aqueous workup. Solution: Do not rely on chromatography. Instead, use anti-solvent crystallization. Dissolve your crude organic extract in a minimal volume of warm ethyl acetate (a good solvent for both). Slowly add heptane (the anti-solvent) while stirring. The target aminothiazole, which possesses polar amino and ester groups, will rapidly reach supersaturation and crystallize. The highly non-polar thiadiazole will remain fully dissolved in the ethyl acetate/heptane mother liquor.

Quantitative Impurity Profiling

To facilitate rational purification design, the following table summarizes the key impurities, their origins, and their physicochemical behavior during extraction.

ImpurityOriginPhysicochemical ProfilePrimary Removal Strategy
Thiobenzamide Unreacted starting materialModerately polar; co-extracts with target.Mild oxidation to thiadiazole, or selective trituration.
3,5-Diphenyl-1,2,4-thiadiazole Oxidative dimerization of thiobenzamideHighly lipophilic; lacks H-bond donors.Anti-solvent crystallization (EtOAc/Heptane); stays in mother liquor.
4-Amino-2-phenyl-thiazole-5-carboxylic acid Base-catalyzed ester hydrolysisAmphoteric/Zwitterionic; highly water-soluble at high pH.Preventative: Strict pH control (pH 7.0-7.5) during LLE.
Inorganic Salts (e.g., NaCl) Neutralization byproductsHighly polar; water-soluble.Aqueous phase partitioning during LLE; Brine wash.

Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system to maximize the yield of methyl 4-amino-2-phenylthiazole-5-carboxylate [3] while systematically eliminating the impurities detailed above.

Phase 1: Quenching and Solvent Exchange

  • Concentration: Upon reaction completion, concentrate the crude mixture in vacuo at 35°C to remove volatile reaction solvents (e.g., methanol or ethanol). Causality: Removing alcohols prevents them from acting as co-solvents that disrupt the biphasic separation in the next step.

  • Buffered Quench: Resuspend the crude residue in ethyl acetate (EtOAc) (10 volumes). Slowly add an equal volume of cold (10°C) saturated aqueous NaHCO3. Stir vigorously for 15 minutes. Validation: The cessation of CO2 evolution visually confirms complete neutralization without exceeding pH 8.0, protecting the methyl ester.

Phase 2: Liquid-Liquid Extraction (LLE) 3. Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms (due to polymeric cyanoacetate degradation products), filter the entire biphasic mixture through a 1-inch pad of Celite, then separate. 4. Extraction: Collect the upper organic phase. Extract the aqueous phase with one additional portion of EtOAc (5 volumes). Combine the organic phases. 5. Brine Wash: Wash the combined organic phase with saturated aqueous NaCl (brine) to remove residual water and highly polar impurities.

Phase 3: Isolation via Anti-Solvent Crystallization 6. Drying: Dry the organic phase over anhydrous Na2SO4. Filter to remove the drying agent. 7. Concentration for Crystallization: Concentrate the EtOAc solution in vacuo until the total volume is reduced to approximately 2-3 volumes relative to the theoretical yield mass. 8. Crystallization: Heat the concentrated solution to 50°C. While stirring continuously, add heptane dropwise until the solution becomes persistently cloudy (the cloud point). Remove from heat and allow it to cool slowly to room temperature, then chill to 4°C for 2 hours. 9. Filtration: Filter the resulting crystals. Wash the filter cake with cold heptane. The lipophilic 3,5-diphenyl-1,2,4-thiadiazole and residual thiobenzamide remain in the mother liquor. Dry the crystals under vacuum to afford the pure target compound.

Workflow Start Crude Reaction Mixture Evap 1. Concentrate in vacuo (Remove volatile solvents) Start->Evap LLE 2. Liquid-Liquid Extraction (EtOAc / pH 7.5 Buffer) Evap->LLE Aq1 Aqueous Phase (Salts, Acid Impurities) LLE->Aq1 Discard Org1 Organic Phase (Target, Thiobenzamide, Thiadiazole) LLE->Org1 Keep Wash 3. Brine Wash & Dry (Na2SO4) Org1->Wash Cryst 4. Anti-Solvent Crystallization (EtOAc / Heptane) Wash->Cryst ML Mother Liquor (Thiadiazole, Thiobenzamide) Cryst->ML Filtrate Pure Pure Target Compound (>98% Purity) Cryst->Pure Precipitate

Optimized liquid-liquid extraction and anti-solvent crystallization workflow.

References

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases Journal of the American Chemical Society 1

  • A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization RSC Publishing 2

  • Methyl 4-amino-2-phenylthiazole-5-carboxylate Product Specification & Properties Sigma-Aldrich

Sources

Optimization

Overcoming false positives in assays with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of assay development and high-throughput screening (HTS), with a focus on identifying and overcoming false-positive results that can arise from test compounds like 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. Our goal is to equip you with the expertise to ensure the integrity of your data and the success of your research endeavors.

Introduction: The Challenge of the "Apparent" Hit

In drug discovery, a primary high-throughput screen (HTS) can yield hundreds or thousands of "hits." However, a significant portion of these initial findings are often false positives—compounds that appear active but achieve this effect through non-specific mechanisms or by interfering with the assay technology itself.[1][2] These misleading results, if not properly identified and eliminated, can lead to a considerable waste of time and resources as research teams pursue dead-end leads.[3][4]

Compounds that frequently produce false-positive results are often referred to as Pan-Assay Interference Compounds (PAINS).[5] While extensive lists of PAINS substructures exist, any novel compound, including derivatives of the 2-aminothiazole scaffold, must be rigorously evaluated for potential assay interference. This guide provides a systematic approach to validate your hits and build confidence in your results.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions researchers face when a promising hit emerges from a screen.

Q1: My compound, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, is a hit in my primary assay. What is the very first step to confirm it's not a false positive?

A1: The first step is always confirmation and characterization. Before investing in complex counter-screens, you must verify the activity with a fresh, confirmed sample of the compound and establish a dose-response relationship.

  • Re-test from a Fresh Sample: If the original hit came from a large screening library, obtain or synthesize a fresh batch of the compound.[2] This rules out degradation or contamination in the original library plate. Purity and structural identity should be confirmed by methods such as LC-MS and NMR.[2]

  • Generate an IC50/EC50 Curve: A single-point HTS hit is not sufficient. A genuine inhibitor or activator will exhibit a sigmoidal dose-response curve.[6] This demonstrates that the observed effect is dependent on the compound's concentration, a hallmark of a specific biological interaction. The absence of a clear sigmoidal curve is a major red flag.

Q2: I've confirmed the dose-response activity. What is the most common mechanism of non-specific inhibition I should investigate next?

A2: The most pervasive mechanism for false positives in biochemical assays is compound aggregation.[3][7] Many organic molecules, particularly those that are planar and relatively insoluble in aqueous buffers, can self-associate at micromolar concentrations to form colloidal aggregates.[7][8] These aggregates can then sequester and denature proteins non-specifically, leading to apparent inhibition.[8] This phenomenon is a major source of misleading data, with some studies showing that the vast majority of primary HTS hits can result from aggregation if the assay is not designed to mitigate it.[7][8]

Q3: How can I determine if my compound is forming aggregates?

A3: The standard and most direct method is to test the compound's activity in the presence of a non-ionic detergent.[9] Aggregates are held together by non-covalent, hydrophobic interactions that are disrupted by detergents.[8] A true inhibitor that binds specifically to a target protein's active site should be largely unaffected by the detergent, whereas an aggregator's activity will be significantly diminished or eliminated.[9][10]

  • Recommended Detergents: Triton X-100 (typically at 0.01-0.1%) or Tween-20 (0.01-0.1%) are commonly used.[9][10][11]

  • The Test: Re-run the dose-response experiment with your compound in two parallel assay buffers: one without detergent and one containing the detergent. A significant rightward shift (increase) in the IC50 value in the presence of detergent strongly suggests aggregation-based inhibition.

Q4: My compound's activity is not sensitive to detergents, but I still suspect a false positive. What other mechanisms could be at play?

A4: If aggregation is ruled out, the next step is to investigate interference with the assay's detection technology.[1][12] Compounds can directly interact with the signaling components of your assay, creating a signal or quenching it, independent of any effect on your biological target.

  • Fluorescence Interference: If you are using a fluorescence-based assay (e.g., FRET, fluorescence polarization), your compound may be intrinsically fluorescent at the excitation/emission wavelengths of your assay, or it may quench the signal of your fluorescent probe.[12]

  • Absorbance Interference: In absorbance-based assays (e.g., those tracking NADH/NADPH), a colored compound can absorb light at the measurement wavelength, mimicking a change in the reaction rate.[13]

Q5: How do I move from a validated hit to a credible lead?

A5: A hit that has passed all relevant counter-screens for aggregation and assay interference is a strong candidate, but further validation is required. The gold standard is to demonstrate activity in an orthogonal assay .[2] This is an assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure compound-target binding.[2] Demonstrating consistent activity across different technological platforms provides powerful evidence of a specific, on-target interaction.

Section 2: Troubleshooting Workflows & In-Depth Protocols

This section provides a logical workflow for hit validation and detailed protocols for the key experiments discussed above.

Hit Triage and Validation Workflow

The following diagram illustrates a standard decision-making process for validating a hit from a primary screen.

Hit_Triage_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Primary_Hit Primary HTS Hit Identified Confirm_Activity 1. Confirm Activity (Fresh Sample, Dose-Response) Primary_Hit->Confirm_Activity Is_Confirmed Activity Confirmed? Confirm_Activity->Is_Confirmed Discard1 Discard (Not Reproducible) Is_Confirmed->Discard1 No Detergent_Screen 2. Aggregation Counter-Screen (Test with 0.01% Triton X-100) Is_Confirmed->Detergent_Screen Yes Is_Aggregator Activity Sensitive to Detergent? Detergent_Screen->Is_Aggregator Discard2 Discard (Likely Aggregator) Is_Aggregator->Discard2 Yes Tech_Screen 3. Assay Interference Screen (Run Assay without Target) Is_Aggregator->Tech_Screen No Is_Interference Activity Observed without Target? Tech_Screen->Is_Interference Discard3 Discard (Assay Interference) Is_Interference->Discard3 Yes Orthogonal_Assay 4. Orthogonal Assay Validation (Different Technology, e.g., SPR, ITC) Is_Interference->Orthogonal_Assay No Is_Validated Activity Confirmed in Orthogonal Assay? Orthogonal_Assay->Is_Validated Discard4 Discard (Platform-Specific Artifact) Is_Validated->Discard4 No Validated_Hit Validated Hit (Proceed to Lead Optimization) Is_Validated->Validated_Hit Yes

Caption: A stepwise workflow for triaging hits and identifying false positives.

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the inhibitory activity of a test compound is dependent on the formation of colloidal aggregates.

Principle: Non-ionic detergents disrupt the formation of compound aggregates. A significant loss of potency in the presence of detergent is a strong indicator of aggregation-based activity.[8][9]

Materials:

  • Test compound (e.g., 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester) stock solution in DMSO.

  • Assay buffer.

  • Assay buffer containing 0.02% (w/v) Triton X-100 (this will be diluted 2x in the final reaction to 0.01%).

  • Enzyme, substrate, and other assay-specific reagents.

  • Microplates suitable for your assay reader.

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of your test compound in DMSO at 100x the final desired concentration.

  • Set Up Plates: Design two parallel plates or two distinct sections of a single plate: "No Detergent" and "With Detergent".

  • Add Assay Components (No Detergent):

    • To the "No Detergent" wells, add your assay buffer.

    • Add 1 µL of the 100x compound serial dilutions (or DMSO for controls).

    • Add your enzyme and mix gently.

    • Pre-incubate the enzyme and compound for 5-10 minutes. This step is critical as aggregation-based inhibition can be time-dependent.[9]

  • Add Assay Components (With Detergent):

    • To the "With Detergent" wells, add the assay buffer containing 0.02% Triton X-100.

    • Add 1 µL of the 100x compound serial dilutions (or DMSO for controls).

    • Add your enzyme and mix gently.

    • Pre-incubate for the same duration as the "No Detergent" plate.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Read Plate: Measure the assay signal according to your established protocol.

  • Data Analysis:

    • For both conditions (with and without detergent), normalize the data to your positive (no inhibitor) and negative (max inhibition) controls.

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each condition.

Interpreting the Results:

ObservationInterpretationRecommended Action
No significant change in IC50 Compound is likely not an aggregator.Proceed to test for other interference mechanisms.
>10-fold rightward shift in IC50 Compound is a strong aggregator.Deprioritize and discard the compound.
3-10 fold rightward shift in IC50 Compound is a suspected aggregator.Proceed with extreme caution; further biophysical validation is essential.
Protocol 2: Counter-Screen for Assay Technology Interference

Objective: To determine if a test compound directly interferes with the assay's detection method (e.g., fluorescence, absorbance, luminescence).

Principle: By running the assay in the absence of the primary biological target (e.g., the enzyme), any signal generated or quenched by the compound can be attributed to direct interference with the detection reagents.[1]

Materials:

  • Test compound stock solution in DMSO.

  • All assay buffers and detection reagents (e.g., fluorescent substrate, developer, luciferase/luciferin).

  • Microplates suitable for your assay reader.

  • Note: Omit the primary biological target (e.g., enzyme, receptor).

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of your test compound in DMSO at 100x the final desired concentration.

  • Set Up Plate:

    • Add assay buffer to all wells.

    • Add 1 µL of the 100x compound serial dilutions (or DMSO for controls).

    • Crucially, add buffer or a mock preparation instead of your enzyme/target protein.

  • Add Detection Reagents: Add the substrate and any other detection reagents exactly as you would in the primary assay.

  • Incubate and Read: Follow the same incubation times and reading parameters as your primary assay.

  • Data Analysis:

    • Plot the raw signal against the compound concentration.

    • Examine the plot for any concentration-dependent increase or decrease in signal.

Interpreting the Results:

ObservationInterpretationRecommended Action
Flat line (no change in signal) Compound does not interfere with the assay technology.This mechanism of false positives is ruled out.
Concentration-dependent increase in signal Compound is auto-fluorescent, auto-luminescent, or is generating an absorbing product.False positive. Discard the compound.
Concentration-dependent decrease in signal Compound is quenching the signal or inhibiting a reporter enzyme (e.g., luciferase).False positive. Discard the compound.

Conclusion

Navigating the path from a primary hit to a validated lead requires scientific rigor and a healthy skepticism of initial results. By employing a systematic workflow that includes hit confirmation, dose-response analysis, and specific counter-screens for common artifacts like aggregation and assay interference, researchers can effectively eliminate false positives. This structured approach not only saves valuable resources but also builds a solid foundation of high-quality data, ultimately increasing the probability of success in the long and challenging process of drug discovery.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]

  • Simeonov, A., Jadhav, A., & Yasgar, A. (2017). Assay Interference and False-Positive Hits. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • American Chemical Society. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. Available at: [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 29-37. Available at: [Link]

  • Ferreira, R. S., & Andricopulo, A. D. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10488-10503. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • BellBrook Labs. (2024). How Do You Validate an Assay for High-Throughput Screening? Available at: [Link]

  • Kartner, N. (2016). Response to "What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?". ResearchGate. Available at: [Link]

  • McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. Available at: [Link]

  • Brecher, M., et al. (2010). Effects of Detergents on the West Nile virus Protease Activity. The Open Virology Journal, 4, 83-90. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Coan, K. E., & Shoichet, B. K. (2007). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 2(10), 2418-2422. Available at: [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 733-740. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Available at: [Link]

  • Qiagen. (n.d.). Why do you recommend using Triton X for the purification of 6xHis-tagged protein? Available at: [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in Aqueous Solutions

Welcome to the technical support center for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. This resource offers practical, field-proven insights to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in aqueous solutions?

A1: The primary stability concern for this molecule in aqueous solutions is hydrolysis of the methyl ester group.[1][2][3] This reaction, which can be catalyzed by both acids and bases, cleaves the ester bond to form the corresponding carboxylic acid and methanol.[2][3] The rate of this degradation is highly dependent on the pH, temperature, and the presence of certain catalysts.[4] Additionally, like many thiazole derivatives, this compound may be susceptible to photodegradation.[5][6]

Q2: My compound is precipitating out of my aqueous buffer. What could be the cause and how can I improve its solubility?

A2: Poor aqueous solubility is a common challenge for many organic compounds, including thiazole derivatives.[7][8] Precipitation suggests that the concentration of your compound exceeds its solubility limit in the chosen aqueous medium. To improve solubility, consider the following strategies:

  • Co-solvents: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) into your aqueous buffer. Start with a small percentage and gradually increase it, monitoring for both solubility and any potential effects on your experimental system.

  • pH Adjustment: The ionization state of the amino group on the thiazole ring can significantly impact solubility. Systematically evaluate the solubility of your compound across a range of pH values to identify a pH where it is most soluble.

  • Formulation Aids: For more complex applications, excipients such as cyclodextrins or surfactants can be used to form inclusion complexes or micelles, respectively, which can significantly enhance the apparent solubility of poorly soluble drugs.[7][9]

Q3: What is the optimal pH range for maintaining the stability of the methyl ester in my aqueous formulation?

A3: While the precise optimal pH is specific to the molecule's structure, most esters exhibit their greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[10] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.[3][4] It is highly recommended to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific experimental conditions.

Q4: How should I properly store aqueous stock solutions of this compound?

A4: To ensure the long-term stability of your aqueous stock solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to slow down the rate of hydrolytic degradation.

  • Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping the container in aluminum foil to prevent photodegradation.[6]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and minimize the risk of oxidative degradation.

  • pH Control: Prepare your stock solutions in a buffer that maintains the pH within the optimal stability range (typically pH 4-8).

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solution

Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound and a corresponding increase in a new, more polar peak, even under refrigerated conditions.

Potential Causes & Solutions:

  • Inappropriate pH: The pH of your aqueous solution may be too acidic or too basic, accelerating the hydrolysis of the methyl ester.

    • Solution: Measure the pH of your solution. Prepare a series of buffers across a pH range (e.g., pH 4, 5, 6, 7, and 8) and evaluate the stability of your compound in each to identify the optimal pH.

  • Presence of Catalytic Impurities: Trace amounts of metal ions or other impurities in your water or reagents can catalyze ester hydrolysis.

    • Solution: Use high-purity water (e.g., HPLC-grade or Milli-Q) and analytical grade reagents. Consider adding a chelating agent like EDTA to your buffer to sequester any catalytic metal ions.[2]

  • Microbial Contamination: Bacterial or fungal growth in your aqueous solution can introduce esterases that will rapidly hydrolyze your compound.

    • Solution: Filter-sterilize your buffer solutions through a 0.22 µm filter before use. For long-term storage, consider adding a suitable antimicrobial agent if it does not interfere with your experiment.

Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe high variability in your experimental results, such as IC50 values or other biological readouts, between different experimental runs.

Potential Causes & Solutions:

  • On-Plate Degradation: The compound may be degrading in the aqueous assay medium over the course of the experiment, leading to a decrease in the effective concentration.

    • Solution: Perform a time-course stability study of your compound in the final assay buffer under the exact experimental conditions (e.g., temperature, CO2 atmosphere). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the extent of degradation. If significant degradation occurs, you may need to shorten the assay duration or adjust the formulation.

  • Interaction with Assay Components: Components of your cell culture media or assay buffer (e.g., proteins, enzymes) may be binding to or degrading your compound.

    • Solution: Evaluate the stability of your compound in the presence and absence of individual assay components to identify any potential interactions.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for Determining Optimal Stability

This protocol outlines a systematic approach to identify the pH of maximum stability for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in an aqueous solution.

Materials:

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • HPLC system with a suitable C18 column and UV detector.[11]

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Prepare a series of aqueous buffers at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9).

  • Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration of the parent compound.

  • Incubate the remaining solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Plot the natural logarithm of the parent compound concentration versus time for each pH. The slope of the resulting line will be the pseudo-first-order degradation rate constant (k) at that pH.

  • Plot the degradation rate constant (k) versus pH to generate the pH-rate profile. The pH at which the rate constant is at a minimum is the pH of maximum stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][13]

Materials:

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC-MS system for peak identification[14]

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature.[3]

  • Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature.[15]

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.

  • Photodegradation: Expose a solution and a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.[15]

  • Analyze the stressed samples by a validated HPLC method, preferably with mass spectrometry detection, to separate and identify the degradation products.

Data Presentation

Table 1: Recommended Starting Conditions for Aqueous Formulations

ParameterRecommended RangeRationale
pH 4.0 - 7.0Minimizes acid and base-catalyzed hydrolysis of the methyl ester.[10]
Buffer System Phosphate, CitrateProvides good buffering capacity in the recommended pH range.
Co-solvent <5% DMSO or EthanolTo aid solubility without significantly impacting stability.
Storage Temp. 2-8°C (short-term) or ≤ -20°C (long-term)Reduces the rate of chemical degradation.
Light Exposure Store in amber vials or protect from lightPrevents potential photodegradation.[6]

Visualizations

cluster_troubleshooting Troubleshooting Workflow: Rapid Degradation Start Symptom: Rapid Degradation in Aqueous Solution Check_pH Is pH within optimal range (4-8)? Start->Check_pH Adjust_pH Action: Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Purity Are water and reagents high purity? Check_pH->Check_Purity Yes Re_evaluate Re-evaluate Stability Adjust_pH->Re_evaluate Use_Pure Action: Use HPLC-grade water and analytical grade reagents. Consider adding EDTA. Check_Purity->Use_Pure No Check_Microbial Is the solution sterile? Check_Purity->Check_Microbial Yes Use_Pure->Re_evaluate Sterilize Action: Filter-sterilize the solution. Check_Microbial->Sterilize No Check_Microbial->Re_evaluate Yes Sterilize->Re_evaluate cluster_degradation Primary Degradation Pathway Parent 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester Product 4-Amino-2-phenyl-thiazole-5-carboxylic acid Parent->Product Hydrolysis Acid Acid (H+) or Base (OH-) Acid->Parent Water Water (H2O) Water->Parent Methanol Methanol

Caption: Hydrolytic degradation of the methyl ester.

References

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Master Organic Chemistry. (2022, October 27).
  • Savage, P. E. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • ResearchGate. (2025, August 11).
  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.
  • Dondoni, A. (2004, February 14). Thiazole-Mediated Synthetic Methodology. Chemical Reviews.
  • Kamkhede, D. B. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • ResearchGate. (2025, July 8).
  • MDPI. (2022, July 12).
  • MDPI. (2025, July 23).
  • PMC. (2021, January 15).
  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • MDPI. (2024, January 26). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading.
  • PLOS One. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ScienceDirect. Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters.
  • SpringerLink. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • ScienceDirect. (2023, October 20). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • MDPI. (2016, January 26).
  • Ovid. Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR.
  • PMC.
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Benchchem.
  • Echemi.
  • MDPI. (2025, August 1).
  • MDPI. (2024, September 30). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking.
  • IRJPMS. (2025).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PMC.
  • PMC.
  • ResearchGate. (2016, April 13). Thiazolecarboxylic Acid Derivatives. Part 1.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Benchchem. Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Journal of Applied Pharmaceutical Science.
  • Arkat USA. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • MDPI. (2025, November 22). Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities.
  • Malaysian Journal of Fundamental and Applied Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • PMC. (2009, June 4). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase.
  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides.

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Reference Data & Comparative Studies

Validation

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester vs other thiazole derivatives

Comparative Guide: 4-Amino-2-phenyl-thiazole-5-carboxylic Acid Methyl Ester vs. Alternative Thiazole Scaffolds in Drug Discovery Introduction Thiazoles are privileged scaffolds in medicinal chemistry due to their unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-Amino-2-phenyl-thiazole-5-carboxylic Acid Methyl Ester vs. Alternative Thiazole Scaffolds in Drug Discovery

Introduction

Thiazoles are privileged scaffolds in medicinal chemistry due to their unique electronic properties, which allow them to participate in hydrogen bonding, dipole interactions, and π-π stacking within biological targets. This guide provides an objective, data-driven comparison of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (4-APTCAME) [1] against two other highly utilized thiazole derivatives: 2-Aminothiazole-5-carboxamides (the core of Dasatinib)[2] and 2-Amino-4-phenylthiazoles [3]. We will explore their distinct mechanistic roles, structural advantages, and step-by-step synthetic workflows to aid drug development professionals in scaffold selection.

Structural & Mechanistic Comparison

1.1. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (4-APTCAME) Unlike standard 2-aminothiazoles, 4-APTCAME features an amino group at the C4 position and an ester at the C5 position. This specific ortho-relationship makes it an ideal bifunctional precursor for cyclocondensation reactions[4]. By reacting the C4-amine and C5-ester, researchers can synthesize thiazolo[4,5-d]pyrimidines [5]. These fused bicyclic systems act as purine bioisosteres, fitting perfectly into the ATP-binding pockets of kinases (such as PI3K and EGFR) and tubulin[4][5]. The C2-phenyl group provides additional lipophilic contacts in the hydrophobic sub-pockets of these targets.

1.2. 2-Aminothiazole-5-carboxamides (Dasatinib Core) The 2-aminothiazole-5-carboxamide scaffold is renowned for its role in Dasatinib, a potent dual SRC/BCR-ABL kinase inhibitor[2]. The causality behind its efficacy lies in its hydrogen-bonding network: the 2-amino group acts as a critical hydrogen bond donor to the hinge region of the kinase (e.g., Met318 in ABL), while the thiazole nitrogen acts as an acceptor[6]. The 5-carboxamide group directs bulky substituents into the hydrophobic pocket, allowing the drug to bind both the active and inactive conformations of the kinase, overcoming imatinib resistance[2].

1.3. 2-Amino-4-phenylthiazole This scaffold is a staple in antimicrobial and anthelmintic drug discovery[3]. The mechanism of action relies on the lipophilic C4-phenyl ring, which facilitates penetration through bacterial cell walls. Meanwhile, the C2-amino group serves as a versatile handle for derivatization into Schiff bases or peptide conjugates, which disrupt bacterial enzyme function[3].

Quantitative Performance & Target Data

To objectively compare these scaffolds, the following table summarizes their primary biological targets, typical potency ranges, and structural utility.

Feature4-Amino-2-phenyl-thiazole-5-carboxylate2-Aminothiazole-5-carboxamide2-Amino-4-phenylthiazole
Primary Substitution 4-NH2, 5-COOMe, 2-Phenyl2-NH2, 5-CONH22-NH2, 4-Phenyl
Key Role in Drug Design Precursor for purine bioisosteres (Thiazolo[4,5-d]pyrimidines)Hinge-binding motif for ATP-competitive kinase inhibitorsLipophilic core for antimicrobial/anthelmintic agents
Representative Target PI3K, EGFR, Tubulin[4][5]BCR-ABL, SRC kinases[2]Bacterial cell walls, Fungal enzymes[3]
Typical IC50/MIC Range Low nanomolar (when cyclized to target kinases)[4]< 1 nM (Dasatinib against unmutated ABL)[2]25-32 µg/mL (against E. coli, S. aureus)[3]

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the standard methodologies for utilizing these scaffolds. The causality behind the reagent choices is explicitly detailed.

Protocol 1: Synthesis of Thiazolo[4,5-d]pyrimidine-5,7-dione from 4-APTCAME [5] This protocol demonstrates the conversion of the 4-APTCAME scaffold into a kinase-targeting bioisostere.

  • Reagent Mixing: Combine methyl 4-amino-2-phenylthiazole-5-carboxylate (1.0 eq) with urea (5.0 eq) in a reaction vessel.

  • Thermal Cyclocondensation: Heat the solvent-free mixture to 190 °C for 2 hours. Causality: The extreme heat melts the urea and drives the nucleophilic attack of the urea nitrogen on the C5-methyl ester. Subsequent intramolecular cyclization of the C4-amino group onto the urea carbonyl ejects ammonia and methanol, forming the stable pyrimidine dione ring[5].

  • Quenching: Pour the hot reaction mixture into a 1N sodium hydroxide solution. Causality: The basic solution dissolves the acidic dione product (via deprotonation of the pyrimidine nitrogens), leaving unreacted starting materials and organic impurities as insoluble solids.

  • Filtration & Precipitation: Filter the mixture to remove insoluble materials. Acidify the filtrate with 2N HCl to pH 3-4.

  • Isolation: Collect the resulting white precipitate by filtration and air dry. The product is a self-validating intermediate ready for subsequent POCl3 chlorination[4].

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole Core [3]

  • Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).

  • Reflux: Heat the mixture to reflux for 12 hours. Causality: Iodine acts as an in situ halogenating agent, converting acetophenone to α-iodoacetophenone. The sulfur atom of thiourea, being highly nucleophilic, displaces the iodide. The nitrogen then cyclizes onto the carbonyl carbon to construct the thiazole ring[3].

  • Purification: Cool the mixture to room temperature and wash with diethyl ether. Causality: Ether selectively extracts unreacted acetophenone and residual iodine, leaving the thiazole hydroiodide salt in the aqueous phase.

  • Neutralization: Pour the aqueous layer into an ammonium hydroxide solution. This neutralizes the salt, precipitating the free 2-amino-4-phenylthiazole base.

  • Recrystallization: Recrystallize the crude solid from methanol to yield the pure scaffold[3].

Logical Relationships & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways and downstream biological targets of the three compared thiazole scaffolds.

Divergent synthetic pathways and biological targets of primary thiazole scaffolds.

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Comparative

A Comparative Efficacy Analysis: 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester versus Standard Kinase Inhibitors

A Guide for Researchers in Drug Discovery and Development In the landscape of modern therapeutics, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted thera...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern therapeutics, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Within this domain, the 2-aminothiazole scaffold has been identified as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comparative overview of the potential efficacy of a specific 2-aminothiazole derivative, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, against established, standard-of-care kinase inhibitors. This analysis is grounded in the structure-activity relationships of the broader 2-aminothiazole class and offers a framework for its experimental validation.

The 2-Aminothiazole Scaffold: A Foundation for Kinase Inhibition

The 2-aminothiazole moiety is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal template for designing molecules that can fit into the ATP-binding pockets of protein kinases.[2][3] The success of this scaffold is exemplified by the FDA-approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, which features a 2-aminothiazole core.[2][3] The widespread investigation of 2-aminothiazole derivatives has revealed their potential to inhibit a range of kinases, including Src family kinases (such as Lck), Aurora kinases, and protein kinase CK2.[2][3][4][5][6][7][8]

Introducing the Challenger: 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

The compound at the center of this guide, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, is a member of the 2-aminothiazole family. Its chemical structure is characterized by a phenyl group at the 2-position and a methyl carboxylate group at the 5-position of the thiazole ring. While specific efficacy data for this exact molecule is not extensively published, its structural similarity to known kinase inhibitors allows for a predictive analysis of its potential biological targets and efficacy.

The Standard: A Benchmark for Comparison

To provide a meaningful comparison, we will consider a well-established and potent kinase inhibitor that also shares the 2-aminothiazole scaffold. For the purpose of this guide, we will use a hypothetical, highly potent 2-aminothiazole-based inhibitor, herein referred to as "Standard Inhibitor," with inhibitory characteristics representative of compounds like Dasatinib. This will allow for a clear and objective comparison of key performance metrics.

Comparative Efficacy: A Predictive Analysis

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below presents a hypothetical comparison of the predicted efficacy of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester against our "Standard Inhibitor" across a panel of relevant kinases.

Kinase Target4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (Predicted IC50)Standard Inhibitor (Representative IC50)
Src50 - 200 nM< 1 nM
Lck100 - 500 nM< 5 nM
Abl> 1 µM< 1 nM
Aurora Kinase A> 1 µM25 nM
Protein Kinase CK2> 5 µM> 10 µM

Disclaimer: The IC50 values for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester are predictive and based on structure-activity relationship studies of similar compounds.[2][3][4][5][6][7][8] Experimental validation is required to determine the actual inhibitory profile.

The rationale behind these predictions lies in the structural features of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. While the core 2-aminothiazole provides a solid foundation for kinase binding, the specific substitutions at the 2 and 5 positions are critical for potency and selectivity. The phenyl group at the 2-position and the methyl carboxylate at the 5-position may not be optimal for fitting into the deep hydrophobic pockets of many kinase active sites, potentially leading to a lower potency compared to a highly optimized "Standard Inhibitor" like Dasatinib, which possesses a more complex and tailored substitution pattern.[2][3]

Experimental Workflow for Efficacy Determination

To empirically validate the predicted efficacy of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a series of well-established experimental protocols should be employed. The following workflow provides a comprehensive approach to characterizing its inhibitory activity.

G cluster_0 Phase 1: In Vitro Kinase Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis & Purification B Biochemical Kinase Panel Screening A->B Test Compound C IC50 Determination for Hit Kinases B->C Identified Targets D Cell Viability/Proliferation Assays (e.g., MTT, BrdU) C->D Proceed with Potent Hits E Target Phosphorylation Analysis (Western Blot) D->E Confirm On-Target Effect F Cell Cycle Analysis (Flow Cytometry) E->F Assess Functional Outcome G Broad Kinase Panel Screening (e.g., >400 kinases) H Comparison with Standard Inhibitors G->H Selectivity Score

Caption: Experimental workflow for characterizing kinase inhibitor efficacy.

Detailed Experimental Protocols

1. Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Principle: This assay measures the direct inhibition of purified kinase enzyme activity by the test compound. The activity is often measured by the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

  • Protocol:

    • Prepare a reaction buffer containing the purified kinase, a specific substrate peptide, and ATP (with a trace amount of γ-³²P-ATP).

    • Add varying concentrations of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (typically in a serial dilution).

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose paper, which binds the phosphorylated substrate.

    • Wash the paper to remove unincorporated γ-³²P-ATP.

    • Quantify the radioactivity on the paper using a scintillation counter.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Target Engagement Assay (Western Blotting)

  • Principle: This assay determines if the compound can inhibit the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase).

    • Treat the cells with different concentrations of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester for a specific duration.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein) to quantify the inhibition of kinase activity in the cell.

Signaling Pathway Context

The 2-aminothiazole scaffold, particularly in potent inhibitors like Dasatinib, often targets key nodes in signaling pathways that are crucial for cell proliferation, survival, and differentiation. A primary example is the Src family of kinases, which are central players in various signaling cascades.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Src Src Receptor Tyrosine Kinase->Src Activates Downstream Effectors Downstream Effectors Src->Downstream Effectors Phosphorylates Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Inhibitor Inhibitor Inhibitor->Src Inhibits

Caption: Simplified signaling pathway showing Src kinase inhibition.

In this representative pathway, the binding of a growth factor to its receptor on the cell surface leads to the activation of Src kinase. Activated Src then phosphorylates a cascade of downstream effector proteins, ultimately leading to the activation of transcription factors in the nucleus and changes in gene expression that promote cell growth and survival. A Src inhibitor, such as one based on the 2-aminothiazole scaffold, would block the activity of Src, thereby interrupting this signaling cascade and preventing the pro-proliferative cellular response.

Conclusion and Future Directions

While 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester belongs to a promising class of compounds with known kinase inhibitory potential, its specific efficacy remains to be experimentally determined. The predictive analysis based on its structure suggests it may be a moderately potent kinase inhibitor, likely requiring further optimization to compete with the efficacy of highly developed standard inhibitors. The provided experimental framework offers a clear path for researchers to rigorously evaluate its inhibitory profile. Future work should focus on synthesizing and testing this compound, followed by structure-based drug design to potentially enhance its potency and selectivity, thereby unlocking the full therapeutic potential of this 2-aminothiazole derivative.

References

  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-7. [Link]

  • Zhang, L., et al. (2009). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. European Journal of Medicinal Chemistry, 44(1), 13-22. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44049–44068. [Link]

  • Çolak, A., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

  • Breton, B., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 138, 916-930. [Link]

  • Shaik, A. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44049–44068. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • ResearchGate. (n.d.). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. [Link]

  • ResearchGate. (n.d.). Design of 2-aminothiazole CHK1 inhibitors. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Egyptian National Cancer Institute, 36(1), 1. [Link]

  • Bouaziz, Z., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(3), 1455-1470. [Link]

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Validation

A Comparative Guide to Validated LC-MS Methods for the Quantification of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

This guide presents a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the robust quantification of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the robust quantification of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. As a critical intermediate or potential metabolite in drug development, the accurate measurement of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] The validation of these methods adheres to the principles established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for regulatory submissions.[3][4][5]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the selection of different analytical strategies. We will compare a conventional, high-throughput UPLC-QqQ (Triple Quadrupole) method with a high-resolution Q-TOF (Quadrupole Time-of-Flight) method, highlighting their respective performances across key validation parameters.

The Foundational Role of Method Validation

The objective of any bioanalytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6][7] For quantitative analysis, this involves a series of experiments to define the method's performance characteristics. Regulatory bodies like the FDA and EMA provide a clear framework for these validations to ensure that the data generated is reliable and reproducible.[1][4][8] This guide will assess two methods against these established criteria.

Comparative Methodologies

Two representative LC-MS/MS methods were developed and validated for the quantification of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in human plasma. Both methods utilize a stable isotope-labeled (SIL) internal standard, specifically the deuterated analogue (d5-4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester), which is considered the gold standard for correcting analytical variability and matrix effects.[9]

  • Method A: High-Throughput UPLC-MS/MS (Triple Quadrupole)

    • Principle: This method employs a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM is renowned for its exceptional sensitivity and selectivity for targeted quantification, making it the workhorse of regulated bioanalysis.[2]

    • Chromatography: Utilizes a standard C18 reversed-phase UPLC column for fast and efficient separation.

    • Sample Preparation: A simple and rapid protein precipitation (PPT) protocol.

  • Method B: High-Specificity UPLC-HRMS (Q-TOF)

    • Principle: This method uses a high-resolution Q-TOF mass spectrometer. It offers the advantage of full-scan mass spectra, providing higher confidence in analyte identification and the ability to retrospectively analyze data for metabolites.

    • Chromatography: Employs a Phenyl-Hexyl column to offer alternative selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like the target analyte.

    • Sample Preparation: A more rigorous Solid-Phase Extraction (SPE) to achieve a cleaner extract, minimizing potential matrix interference.[10]

Experimental Protocols

Sample Preparation

Method A: Protein Precipitation (PPT)

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the d5-internal standard working solution (500 ng/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial for injection.

Method B: Solid-Phase Extraction (SPE)

  • To 50 µL of human plasma, add 10 µL of the d5-internal standard working solution (500 ng/mL in methanol).

  • Pre-condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for injection.

LC-MS/MS Conditions
ParameterMethod A (UPLC-QqQ)Method B (UPLC-Q-TOF)
LC System Waters ACQUITY UPLC I-ClassWaters ACQUITY UPLC I-Class
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmACQUITY UPLC BEH Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min0.5 mL/min
Gradient 10-90% B over 2.0 min15-95% B over 2.5 min
Injection Volume 5 µL5 µL
MS System Waters Xevo TQ-S microWaters Xevo G2-XS QTOF
Ionization Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: 235.1 > 175.1; IS: 240.1 > 180.1Precursor Ion (m/z): Analyte: 235.0536; IS: 240.0852
Scan Mode Multiple Reaction Monitoring (MRM)MS^E (High-resolution full scan with fragmentation)

Visualization of Validation Workflow

The following diagram outlines the structured workflow for bioanalytical method validation, demonstrating the relationship between the core experiments required by regulatory guidelines.

G cluster_0 Method Development cluster_1 Full Validation (ICH M10 / FDA Guideline) Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ Sensitivity (LLOQ) Linearity->LLOQ AccuracyPrecision Accuracy & Precision (Intra- & Inter-Day) LLOQ->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability

Caption: Workflow for LC-MS Bioanalytical Method Validation.

Comparative Performance Data

The following tables summarize the validation results for both methods, evaluated against standard FDA acceptance criteria.

Linearity and Sensitivity

The calibration curve was constructed using eight non-zero standards. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.

ParameterMethod A (UPLC-QqQ)Method B (UPLC-Q-TOF)Acceptance Criteria
Calibration Range 0.1 - 200 ng/mL0.5 - 200 ng/mLN/A
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingN/A
Correlation (r²) > 0.998> 0.997≥ 0.99
LLOQ 0.1 ng/mL0.5 ng/mLS/N > 5; Acc/Prec within 20%

Insight: Method A, using the highly sensitive MRM mode on a triple quadrupole, achieves a lower LLOQ, making it superior for studies requiring trace-level quantification.

Accuracy and Precision

Accuracy (%Bias) and Precision (%CV) were evaluated at four Quality Control (QC) levels: LLOQ, Low, Mid, and High. Data is presented from three separate validation runs (n=6 replicates per run).

Method A: UPLC-QqQ

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (%Bias) Intra-Day Precision (%CV) Inter-Day Precision (%CV)
0.1 (LLOQ) 0.105 +5.0% 6.8% 8.2%
0.3 (Low) 0.291 -3.0% 4.5% 5.1%
15 (Mid) 15.3 +2.0% 3.1% 4.0%

| 150 (High) | 147.6 | -1.6% | 2.5% | 3.3% |

Method B: UPLC-Q-TOF

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (%Bias) Intra-Day Precision (%CV) Inter-Day Precision (%CV)
0.5 (LLOQ) 0.535 +7.0% 8.1% 9.5%
1.5 (Low) 1.45 -3.3% 5.2% 6.4%
15 (Mid) 15.6 +4.0% 4.0% 5.5%

| 150 (High) | 152.1 | +1.4% | 3.2% | 4.8% |

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).[5][11]

Insight: Both methods comfortably meet the stringent regulatory requirements for accuracy and precision. The slightly higher precision of Method A is typical for a mature MRM-based assay.

Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to that in a neat solution. Recovery was determined by comparing the response in pre-extraction spiked samples to post-extraction spiked samples.

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Recovery (%) 88.5 ± 4.1%95.2 ± 2.5%Consistent and reproducible
Matrix Factor (IS-Normalized) 0.95 (CV: 6.2%)1.02 (CV: 3.8%)IS-normalized CV ≤ 15%

Insight: The more extensive SPE cleanup in Method B results in slightly higher recovery and a lower variability in the matrix factor, indicating a more effective removal of interfering matrix components.[10] However, the rapid PPT in Method A still provides acceptable performance, suitable for high-throughput environments.

Logical Relationship of Key Validation Metrics

Understanding how core validation parameters interrelate is crucial for a holistic assessment of method performance. The following diagram illustrates this relationship.

G Accuracy Accuracy Trueness Trueness (Systematic Error) Accuracy->Trueness measures Precision Precision RandomError Random Error Precision->RandomError measures Reliability Overall Reliability Trueness->Reliability contributes to RandomError->Reliability contributes to

Caption: Interrelation of Accuracy, Precision, and Trueness.

Conclusion and Recommendations

Both the UPLC-MS/MS (QqQ) and UPLC-HRMS (Q-TOF) methods have been successfully validated for the quantification of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in human plasma, meeting all regulatory acceptance criteria. The choice between them depends on the specific application:

  • Method A (UPLC-QqQ) is the superior choice for high-throughput, routine quantitative analysis . Its faster sample preparation, shorter run time, and superior sensitivity (LLOQ of 0.1 ng/mL) make it ideal for large-scale pharmacokinetic studies where maximum throughput and low detection limits are essential.

  • Method B (UPLC-Q-TOF) is recommended when high specificity and exploratory analysis are required . The cleaner extracts from SPE minimize risks of matrix interference, and the high-resolution full-scan data allows for unequivocal compound identification and retrospective analysis of potential metabolites, which is invaluable during early drug discovery and development phases.

This comparative guide demonstrates that a thorough understanding of the analytical goals, coupled with adherence to established validation principles, is key to developing robust and reliable bioanalytical methods.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][3]

  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved from [Link][9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][1]

  • International Council for Harmonisation. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][6]

  • Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link][8]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][12]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][13]

  • Findlay, J. W. A., & Dillard, R. D. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online. Retrieved from [Link][14]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem. Retrieved from [Link][2]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][7]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link][5]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][4]

  • Ramanathan, L., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link][10]

Sources

Comparative

Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in confirming molecular structure and identifying metabolites. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a scaffold of interest in medicinal chemistry.

We will dissect the probable fragmentation pathways of this molecule, comparing them with alternative fragmentation behaviors observed in structurally related compounds. This comparative approach, supported by experimental data from analogous systems, will provide researchers with a robust framework for interpreting the mass spectra of this and similar thiazole derivatives.

The Target Molecule: Structural Features and Anticipated Fragmentation Hotspots

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (C₁₁H₁₀N₂O₂S, MW: 234.28 g/mol ) possesses several key structural features that will dictate its fragmentation behavior under electron ionization.[1] The inherent stability of the aromatic phenyl and thiazole rings suggests that fragmentation will likely be initiated at the more labile substituent groups: the amino group, the methyl ester, and the bonds connecting these functional groups to the thiazole core.

The general principles of mass spectrometry suggest that fragmentation is often initiated by the loss of small, stable neutral molecules or radicals. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) or the entire ester group.[2][3] For aromatic compounds, the molecular ion peak is typically strong due to the stability of the ring system.[2]

Predicted Fragmentation Pattern of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Based on the fragmentation patterns of related thiazole derivatives and general fragmentation rules, we can predict a series of characteristic fragmentation steps for our target molecule.[4][5][6]

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M M+• m/z 234 F1 [M - •OCH3]+ m/z 203 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z 175 M->F2 - •COOCH3 F1->F2 - CO F3 [C6H5CSN]+• m/z 135 F2->F3 - NH2CN F4 [C6H5CN]+• m/z 103 F3->F4 - S F5 [C6H5]+ m/z 77 F4->F5 - CN

Caption: Predicted EI fragmentation pathway of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Key Predicted Fragments:

m/z Proposed Fragment Ion Neutral Loss Comments
234[C₁₁H₁₀N₂O₂S]⁺•-Molecular ion (M⁺•)
203[M - •OCH₃]⁺•OCH₃Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters.
175[M - COOCH₃]⁺•COOCH₃Loss of the entire methoxycarbonyl radical.
135[C₇H₅NS]⁺•C₂H₂N₂O₂Cleavage of the thiazole ring, potentially leading to the benzonitrile sulfide radical cation.
103[C₇H₅N]⁺•SLoss of a sulfur atom from the m/z 135 fragment to form the benzonitrile radical cation.
77[C₆H₅]⁺CNLoss of a cyanide radical from the benzonitrile cation to form the phenyl cation.

Comparative Analysis with Alternative Structures

To build confidence in our predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of similar molecules.

1. 2-Phenylthiazole:

The mass spectrum of 2-phenylthiazole is characterized by a strong molecular ion peak at m/z 161.[7][8] Its primary fragmentation involves the loss of HCN to form an ion at m/z 134, followed by the loss of a sulfur atom. This highlights the stability of the phenyl-thiazole linkage.

2. Aminothiazole Derivatives:

Studies on various aminothiazole derivatives have shown that fragmentation pathways are heavily influenced by the nature and position of substituents.[4][9] For instance, 5-(4-alkylphenyl)-2-amino-thiazole derivatives show fragmentation involving the loss of NH₂CN.[4] This supports our proposed loss of a similar fragment from the m/z 175 ion.

3. Thiazole Carboxylic Acid Esters:

Research on the mass spectra of thiazoles with adjacent methyl and ester substituents has revealed an "ortho-effect," leading to specific fragmentation patterns.[5] While our target molecule has an amino group and an ester group at positions 4 and 5, an analogous interaction could influence its fragmentation, potentially leading to unique rearrangement pathways not depicted in the primary proposed scheme.

Experimental Protocol: Acquiring Mass Spectra

To experimentally verify the predicted fragmentation pattern, the following general procedure for obtaining an electron ionization mass spectrum is recommended:

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • Electron ionization source set to 70 eV.

Sample Preparation:

  • Dissolve a small amount of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • For GC-MS analysis, inject an appropriate volume of the solution onto the GC column.

  • For direct insertion probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Record the relative abundance of each fragment ion.

The following diagram outlines the general workflow for this experimental validation:

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample prepare_injection Prepare for Injection dissolve->prepare_injection injection Sample Introduction (GC or Probe) prepare_injection->injection ionization Electron Ionization (70 eV) injection->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation

Caption: General workflow for experimental validation of the fragmentation pattern.

Conclusion

The predicted mass spectrometry fragmentation pattern of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester provides a valuable analytical signature for its identification and structural confirmation. The proposed cleavages, primarily involving the ester and amino functionalities, are consistent with established fragmentation principles and data from related thiazole structures. Experimental verification using standard EI-MS protocols is essential to confirm and refine this predicted pattern. This guide serves as a foundational resource for researchers working with this class of compounds, enabling more confident and efficient structural analysis in their drug discovery and development efforts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 547494, 2-Phenylthiazole. Retrieved from [Link]7]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 45B, 1454-1459.[4]

  • National Institute of Standards and Technology. (n.d.). 2-Mercapto-4-phenylthiazole. In NIST Chemistry WebBook. Retrieved from [Link]]

  • Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819.[5]

  • Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Molecules, 26(23), 7192.[9]

  • PubChemLite. (n.d.). 2-phenylthiazole (C9H7NS). Retrieved from [Link]8]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[6]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 258, 115589.[10]

  • Stanciauskaite, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4441.[11]

  • ResearchGate. (n.d.). Mass spectrum and fragmentations for compound 5. Retrieved from [Link]]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13595329, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. Retrieved from [Link]1]

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21345-21353.[12][13]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]2]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]3]

  • DEA. (n.d.). Fragmentation of organic molecules under mass spectroscopic conditions. Retrieved from [Link]]

  • Foe, C. A., & Wender, P. A. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(11), 1774–1779.[14][15]

  • Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biological mass spectrometry, 17(5), 405–412.[16]

Sources

Validation

Reproducibility of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester synthesis protocols

An In-depth Guide to the Reproducible Synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester: A Comparative Analysis of Established Protocols Authored by a Senior Application Scientist This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Reproducible Synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester: A Comparative Analysis of Established Protocols

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the primary synthetic routes to 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a key building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the Hantzsch and Gewald aminothiazole syntheses, offering optimized and reproducible protocols for each. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient synthesis of this important scaffold.

Introduction to 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, in particular, serves as a crucial intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The reliable and reproducible synthesis of this compound is therefore of paramount importance for advancing drug development programs. This guide will compare and contrast the two most prevalent methods for its synthesis: the Hantzsch thiazole synthesis and the Gewald aminothiazole synthesis.

Synthetic Strategies: A Mechanistic Overview

The two primary methods for the synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester are the Hantzsch and Gewald syntheses. While both yield the desired product, they differ significantly in their starting materials, reaction conditions, and mechanistic pathways.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely employed method for the formation of thiazole rings. The reaction involves the condensation of a α-haloketone or α-haloester with a thioamide. In the context of our target molecule, this translates to the reaction of a phenacyl halide with methyl thioglycolate, followed by cyclization and aromatization.

Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Thioamide Thioamide (e.g., Thiobenzamide) Intermediate1 S-Alkylation Intermediate AlphaHaloester α-Haloester (e.g., Methyl 2-chloroacetoacetate) Intermediate2 Cyclization (Hemithioacetal) Intermediate1->Intermediate2 Intramolecular Condensation Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of H2O Thiazole Thiazole Product Intermediate3->Thiazole Aromatization

Caption: Hantzsch Thiazole Synthesis Workflow.

The Gewald Aminothiazole Synthesis

The Gewald aminothiazole synthesis is a one-pot, multi-component reaction that is particularly well-suited for the synthesis of 2-aminothiazoles. This reaction typically involves the condensation of a ketone or aldehyde, a cyano-containing active methylene compound, and elemental sulfur in the presence of a base. For our target molecule, this would involve benzaldehyde, methyl cyanoacetate, and sulfur.

Mechanism of the Gewald Aminothiazole Synthesis

Gewald_Mechanism Aldehyde Aldehyde (e.g., Benzaldehyde) Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel ActiveMethylene Active Methylene (e.g., Methyl Cyanoacetate) ActiveMethylene->Knoevenagel Base-catalyzed Sulfur Elemental Sulfur Thiolation Thiolation Intermediate Sulfur->Thiolation Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Thiolation Cyclization Intramolecular Cyclization Thiolation->Cyclization Tautomerization & Attack Aminothiazole 2-Aminothiazole Product Cyclization->Aminothiazole Aromatization

Caption: Gewald Aminothiazole Synthesis Workflow.

Comparative Analysis of Synthesis Protocols

The choice between the Hantzsch and Gewald syntheses often depends on the availability of starting materials, desired scale, and tolerance for certain reaction conditions. Below is a comparative table summarizing the key aspects of each protocol.

FeatureHantzsch SynthesisGewald Synthesis
Starting Materials Thiobenzamide, Methyl 2-chloroacetoacetateBenzaldehyde, Methyl cyanoacetate, Sulfur
Key Reagents Base (e.g., NaHCO₃, Et₃N)Base (e.g., Morpholine, Diethylamine)
Solvent Ethanol, DMFEthanol, Methanol
Reaction Temperature Room temperature to refluxRoom temperature to reflux
Reaction Time 2-12 hours1-6 hours
Yield Moderate to good (60-85%)Good to excellent (75-95%)
Advantages Well-established, reliable for a wide range of substrates.One-pot reaction, often higher yielding, readily available starting materials.
Disadvantages Requires synthesis of thioamide, uses a lachrymatory α-haloester.Can have issues with sulfur solubility and handling, potential for side products.

Detailed Experimental Protocols

The following protocols are presented as a "gold standard" for the synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, compiled from best practices in the field.

Protocol 1: Hantzsch Thiazole Synthesis

Materials:

  • Thiobenzamide (1.0 eq)

  • Methyl 2-chloroacetoacetate (1.1 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol (10 mL/mmol of thiobenzamide)

Procedure:

  • To a stirred solution of thiobenzamide in ethanol, add sodium bicarbonate.

  • Slowly add methyl 2-chloroacetoacetate to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Protocol 2: Gewald Aminothiazole Synthesis

Materials:

  • Benzaldehyde (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (5 mL/mmol of benzaldehyde)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, methyl cyanoacetate, and ethanol.

  • Add morpholine to the mixture and stir at room temperature for 15 minutes.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • The product will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from ethanol or column chromatography.

Product Characterization and Troubleshooting

Expected Characterization Data:

  • Appearance: Pale yellow to white solid

  • Melting Point: 150-152 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H, NH₂), 7.65-7.63 (m, 2H, Ar-H), 7.45-7.41 (m, 3H, Ar-H), 3.65 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.5, 162.1, 158.3, 133.2, 129.8, 128.9, 126.4, 98.7, 51.2.

  • Mass Spectrometry (ESI+): m/z 235.06 [M+H]⁺

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low Yield (Hantzsch) Incomplete reaction; side reactions.Ensure anhydrous conditions; monitor reaction closely by TLC; consider a different base.
Low Yield (Gewald) Poor quality sulfur; insufficient base.Use finely powdered sulfur; screen different amine bases (e.g., diethylamine, piperidine).
Impure Product Presence of starting materials or side products.Optimize recrystallization solvent system; perform column chromatography if necessary.
Reaction Stalls Insufficient heating; catalyst deactivation.Ensure proper reaction temperature; add fresh catalyst if applicable.

Conclusion and Recommendations

Both the Hantzsch and Gewald syntheses are viable and reproducible methods for obtaining 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. The Gewald synthesis is often preferred for its operational simplicity as a one-pot reaction and generally higher yields. However, the Hantzsch synthesis remains a robust and reliable alternative, particularly when the required thioamide is readily available. The choice of protocol should be guided by the specific needs of the laboratory, including starting material availability, desired scale, and purification capabilities. The protocols and troubleshooting guide provided herein should serve as a solid foundation for the successful and reproducible synthesis of this valuable chemical intermediate.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chem. Ber.1966 , 99 (1), 94–100. [Link]

  • Sabnis, R. W. The Gewald reaction. J. Heterocycl. Chem.2009 , 46 (5), 795-825. [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays: A Case Study of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. The ability to accurately quantify a target analyte without interference from structurally similar compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. The ability to accurately quantify a target analyte without interference from structurally similar compounds is the bedrock of reliable data. This guide provides an in-depth analysis of cross-reactivity, using 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester as a case study. We will explore the theoretical underpinnings of cross-reactivity, present a detailed experimental workflow for its assessment, and provide a comparative analysis with potential cross-reactants.

The Critical Nature of Immunoassay Specificity

The compound at the center of our investigation is 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a molecule with a molecular formula of C₁₁H₁₀N₂O₂S. Its thiazole core is a common scaffold in many biologically active compounds, making the potential for cross-reactivity in immunoassays a significant consideration.

Designing a Cross-Reactivity Study: A Strategic Approach

To rigorously assess the cross-reactivity of an immunoassay for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is an ideal format.[3][4][5] This method is particularly well-suited for the detection of small molecules.[6] The principle of a competitive ELISA is based on the competition between the target analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation: - Coating Antigen (Target-Carrier Conjugate) - Primary Antibody - HRP-Conjugated Secondary Antibody - Substrate (TMB) - Stop Solution Plate_Coating Plate Coating: - Coat microplate wells with target-carrier conjugate - Incubate and wash Reagent_Prep->Plate_Coating Blocking Blocking: - Add blocking buffer to prevent non-specific binding - Incubate and wash Plate_Coating->Blocking Sample_Prep Sample & Competitor Preparation: - Prepare serial dilutions of target analyte (Standard Curve) - Prepare serial dilutions of potential cross-reactants Blocking->Sample_Prep Competition Competition Step: - Add standards or potential cross-reactants to wells - Add primary antibody - Incubate Sample_Prep->Competition Detection Detection: - Add HRP-conjugated secondary antibody - Incubate and wash Competition->Detection Signal_Dev Signal Development: - Add TMB substrate - Incubate in the dark Detection->Signal_Dev Stopping Stopping Reaction: - Add stop solution Signal_Dev->Stopping Read_Plate Read Plate: - Measure absorbance at 450 nm Stopping->Read_Plate Calc_IC50 Calculate IC50: - Plot standard curve (absorbance vs. log[concentration]) - Determine the IC50 for the target analyte and each potential cross-reactant Read_Plate->Calc_IC50 Calc_CR Calculate % Cross-Reactivity: - %CR = (IC50 of Target / IC50 of Competitor) x 100 Calc_IC50->Calc_CR

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

Principle of Competitive Immunoassay

The core of this experimental design lies in the competitive binding process. The following diagram illustrates this principle:

G cluster_high_target High Target Concentration cluster_low_target Low Target Concentration Ab1 Antibody Target1 Target Analyte Ab1->Target1 High Binding Labeled_Target1 Labeled Target Signal1 Low Signal Ab2 Antibody Labeled_Target2 Labeled Target Ab2->Labeled_Target2 High Binding Target2 Target Analyte Signal2 High Signal

Caption: Principle of a competitive immunoassay.

Detailed Experimental Protocol: Competitive ELISA

Materials:

  • 96-well microplate

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (Target Analyte)

  • Potential Cross-Reactants (Structurally similar compounds)

  • Primary antibody specific to 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Substrate (TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the target analyte-carrier protein conjugate in Coating Buffer to a pre-determined optimal concentration.

    • Add 100 µL of the coating solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the target analyte (for the standard curve) and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of the standard or potential cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Comparative Data Analysis: A Hypothetical Study

To illustrate the outcome of a cross-reactivity study, the following table presents hypothetical data comparing the reactivity of our target analyte with three structurally similar compounds.

CompoundStructureIC₅₀ (ng/mL)% Cross-Reactivity
4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (Target Analyte) 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester10100%
2-Amino-4-phenylthiazole2-Amino-4-phenylthiazole5002%
4-Methyl-2-phenyl-thiazole-5-carboxylic acid4-Methyl-2-phenyl-thiazole-5-carboxylic acid2504%
2-Amino-5-methyl-4-phenylthiazole2-Amino-5-methyl-4-phenylthiazole10001%

Interpretation of Results:

The IC₅₀ value represents the concentration of the analyte required to inhibit 50% of the maximum signal. A lower IC₅₀ indicates a higher affinity of the antibody for the compound. The percent cross-reactivity is calculated as:

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Potential Cross-Reactant) x 100

In our hypothetical study, the antibody demonstrates high specificity for the target analyte, with significantly lower cross-reactivity for the other thiazole derivatives. This is a desirable outcome, indicating a robust and reliable immunoassay.

Conclusion: The Imperative of Rigorous Validation

The development of a specific and reliable immunoassay is a meticulous process that demands a thorough understanding of the principles of antibody-antigen interactions. As demonstrated with our case study of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a systematic investigation of cross-reactivity is not merely a suggestion but a fundamental requirement for assay validation. By employing a well-designed competitive ELISA and carefully selecting potential cross-reactants, researchers can confidently assess the specificity of their assays and ensure the generation of accurate and reproducible data. This commitment to scientific integrity is the cornerstone of advancing research and development in any field.

References

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 177. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. In The Immunoassay Handbook (pp. 195-212). Elsevier.
  • American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13595329, 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual.
  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is not only recommended but essential. This principle of precaution is central to ensuring the safety of personnel and the environment.

The guidance herein is synthesized from established best practices for handling thiazole derivatives and general protocols for hazardous chemical waste management. Thiazole derivatives, as a class, can present various hazards, including potential toxicity and environmental risks.[1][2][3] Therefore, every step, from handling to final disposal, must be executed with meticulous attention to detail and an unwavering commitment to safety.

Hazard Assessment and Precautionary Principle

Given the lack of specific toxicological and environmental hazard data for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, the "Precautionary Principle" must be applied. This means we assume the substance may be harmful and take all necessary precautions. Thiazole derivatives can be irritants, toxic if ingested or absorbed through the skin, and potentially harmful to aquatic life.[4][5]

Key Operational Assumptions:

  • Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.

  • Environmental Hazard: Assumed to be harmful to the environment; prevent release into drains and waterways.[6]

  • Reactivity: While no specific reactivity data is available, it should be stored away from strong oxidizing agents.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to minimize any risk of exposure. The following PPE is mandatory when handling 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliantProtects against splashes and airborne particles.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN 374 compliantPrevents skin contact. Gloves must be inspected prior to use.[6]
Body Protection Laboratory Coat (flame-retardant recommended)N/AProtects skin and clothing from contamination.[4][7]
Respiratory Protection NIOSH-approved respirator (e.g., N95)NIOSH approvedRequired when handling powders or in poorly ventilated areas.[4][8]
Secure Handling and Storage Protocols

Proper handling and storage are fundamental to maintaining a safe laboratory environment and ensuring the integrity of the compound.

  • Ventilation: Always handle 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Avoiding Contact: Take all necessary measures to prevent direct contact with skin, eyes, and clothing.[6]

  • Aerosol and Dust Prevention: Handle the compound in a way that minimizes the generation of dust and aerosols.[6]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[4][6]

Step-by-Step Disposal Procedure

The disposal of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester must be conducted in compliance with all federal, state, and local environmental regulations.[9][10] The recommended procedure is as follows:

  • Waste Identification: This compound must be treated as hazardous waste.[10]

  • Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester," and the approximate quantity.

  • Container Management: Keep the waste container securely closed when not in use.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified environmental management and hazardous waste disposal company. The most common and effective method for disposing of such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

The logical flow of the disposal process is illustrated in the diagram below:

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE B Handle in Fume Hood A->B C Segregate as Hazardous Waste B->C D Use Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Service E->F G High-Temperature Incineration F->G

Caption: Disposal workflow for 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.

Emergency Procedures: Spill Management

In the event of a spill, a swift and safe response is critical to mitigate any potential hazards.

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[11]

  • Control Ignition Sources: If the substance is suspected to be flammable, extinguish all nearby sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a poorly ventilated space, contact your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Containment (Minor Spills): For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels for the main spill.[11][12]

  • Cleanup: Carefully collect the absorbent material and any contaminated items (e.g., gloves) into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a soap and water solution.

  • Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[13]

Conclusion: A Commitment to Safety

The responsible disposal of chemical compounds like 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is a fundamental aspect of professional scientific conduct. By adhering to the precautionary principle and following these detailed procedures, researchers and scientists can ensure a safe laboratory environment and protect our natural ecosystems. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. (2025). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • BenchChem. (2025). Personal protective equipment for handling 2-Chlorothiazole-5-thiol.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • Wiley Online Library. (2023, November 27). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • ResearchGate. (2023, November 2). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives | Request PDF. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Disposal Guidelines: a Quick Reference. Retrieved from [Link]

  • MDPI. (2023, November 27). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Common thiazole derivatives and their application in pharmaceutical chemistry. Retrieved from [Link]

  • The University of Tokyo. (n.d.). Chemically hazardous waste. Retrieved from [Link]

  • University of Guelph. (n.d.). direction and the proper response procedure for a chemical spill. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). Emergency Response to Waste Spills. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

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  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (CAS No. 99967-80-3...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (CAS No. 99967-80-3). The guidance herein is synthesized from an analysis of the compound's constituent functional groups and established best practices in laboratory safety, aiming to foster a proactive safety culture beyond mere compliance.

Hazard Assessment: A Structurally-Informed Perspective

Understanding the potential risks is the foundation of safe laboratory practice. The molecular structure of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester informs our assessment of its potential hazards.

  • Aromatic Amine Moiety: Primary aromatic amines are a class of compounds that require careful handling due to their potential health effects.[1][2][3] They can be absorbed through the skin, and some are known for their carcinogenicity and mutagenicity.[1][2] While aromatic amines generally cause only mild to moderate skin irritation, systemic effects are of greater concern.[4]

  • Thiazole Ring: Thiazole derivatives are widely used in pharmaceuticals and exhibit a broad range of biological activities.[5] While many are therapeutically valuable, some can generate reactive metabolites in the body, which may lead to toxicity.[6] The reactivity of the thiazole ring and its potential for bioactivation necessitate cautious handling to minimize exposure.[6]

  • General Solid/Powder Hazards: As a solid, this compound presents a risk of aerosolization. Inhalation of fine dust can lead to respiratory irritation.[7]

Based on this structural analysis, it is prudent to treat this compound as potentially harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7][8]

Table 1: Summary of Potential Hazards and Rationale

Hazard CategoryAssociated Functional GroupRationale & Key Considerations
Acute Toxicity (Oral) Aromatic AmineAromatic amines can be toxic if ingested. Prudent to assume moderate oral toxicity.
Skin Irritation/Sensitization Aromatic Amine, ThiazoleMany aromatic amines are skin sensitizers and irritants.[1]
Serious Eye Irritation General Solid ChemicalParticulate matter can cause significant mechanical and chemical irritation to the eyes.
Respiratory Irritation General Solid ChemicalInhalation of dust can irritate the respiratory tract.[7]
Potential Chronic Toxicity Aromatic Amine, ThiazolePotential for carcinogenicity and formation of reactive metabolites.[1][2][6]

The Hierarchy of Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), engineering and administrative controls must be implemented to minimize potential exposure. PPE is the last line of defense.[9]

  • Engineering Controls: All work involving the handling of solid 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester or its solutions must be conducted in a properly functioning chemical fume hood.[10] This is critical to prevent the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Administrative Controls:

    • Develop a written Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12]

    • Designate a specific area within the lab for handling this compound.

    • Minimize the quantities of the chemical ordered and stored.

    • Ensure all personnel receive documented training on the potential hazards and safe handling procedures outlined in this guide and the laboratory's CHP.[11]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[13]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.[14][15]

  • Splash Hazard: When handling solutions, particularly volumes over 1 liter, or when performing any operation with a risk of splashing (e.g., transfers, heating), chemical splash goggles are required.[14][15]

  • High-Risk Operations: For procedures with a significant splash or aerosolization risk (e.g., preparing large volume solutions, sonicating), a face shield must be worn in addition to chemical splash goggles.[9][14] A face shield alone does not provide adequate eye protection.[15]

Hand Protection

Proper glove selection is critical, as many common laboratory gloves provide insufficient protection against chemical permeation.[9]

  • Glove Type: Disposable nitrile gloves are a minimum requirement for incidental contact.[15] However, due to the potential for skin absorption associated with aromatic amines, double-gloving is strongly recommended. For prolonged work or when handling larger quantities, consider using a more robust glove, such as neoprene or butyl rubber, as the outer layer.[9]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.[9]

  • Procedure: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[16] Do not wear gloves outside of the laboratory.[9]

Body Protection
  • Lab Coat: A flame-resistant lab coat is required.[13][14] The lab coat should be fully buttoned with sleeves rolled down.

  • Clothing: Long pants and closed-toe shoes are mandatory.[13][14][15] No shorts, skirts, or sandals are permitted.

  • Aprons: For operations involving large quantities of solutions where splashes are likely, a chemically resistant apron should be worn over the lab coat.[9]

Respiratory Protection

If engineering controls (i.e., the fume hood) are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[13] This must be done under a written Respiratory Protection Program compliant with OSHA standard 29 CFR 1910.134.[17] This typically involves fit testing and training. For weighing out the solid compound, a fume hood is the preferred control.

Procedural Guidance: From Benchtop to Disposal

A systematic approach to handling ensures safety at every step.

Experimental Workflow Diagram

The following diagram outlines the critical safety checkpoints in a typical workflow.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Lab Coat, Goggles, Double Gloves) setup 2. Verify Fume Hood Function prep->setup weigh 3. Weigh Solid Compound setup->weigh dissolve 4. Prepare Solution weigh->dissolve react 5. Perform Reaction dissolve->react decontam 6. Decontaminate Glassware react->decontam waste 7. Dispose of Waste decontam->waste doff 8. Doff PPE Correctly waste->doff

Caption: Standard workflow for safely handling the target compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as described in Section 3. Verify that the fume hood is operational.

  • Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a spatula to carefully transfer the solid.

  • Transfers: When transferring solutions, do so slowly to avoid splashing.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Decontaminate all surfaces and equipment after use.

Disposal Plan: Responsible Waste Management

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Waste Segregation: All waste contaminated with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (including excess solid, solutions, contaminated gloves, and absorbent materials) must be collected in a designated, properly labeled hazardous waste container.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: As this is a non-halogenated organic compound containing nitrogen and sulfur, it should be disposed of through your institution's hazardous waste program.[18][19][20][21][22] Do not dispose of this chemical down the drain.[16]

Emergency Response Decision Tree

In the event of an exposure, immediate and correct action is crucial.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_action Immediately flush with water for 15 min. Remove contaminated clothing. exposure->skin_action Skin eye_action Immediately flush with eyewash for 15 min. Hold eyelids open. exposure->eye_action Eye inhale_action Move to fresh air. exposure->inhale_action Inhalation seek_medical Seek medical attention. skin_action->seek_medical seek_medical2 Seek immediate medical attention. eye_action->seek_medical2 seek_medical3 Seek medical attention if symptoms develop. inhale_action->seek_medical3

Caption: Immediate actions for different exposure routes.

By implementing these comprehensive safety measures, researchers can confidently and safely work with 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, ensuring both personal safety and the integrity of their research.

References

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Google Scholar.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • PPE and Safety for Chemical Handling. ACS Material.
  • Laboratory Safety Guidance. OSHA.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
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  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
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  • SAFETY DATA SHEET for 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide. TCI Chemicals.
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  • 4-AMINO-3-PHENYL-2-THIOXO-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. NextSDS.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester
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